molecular formula C14H19N3O B15573624 Oxolamine CAS No. 1949-20-8; 34155-96-9

Oxolamine

Numéro de catalogue: B15573624
Numéro CAS: 1949-20-8; 34155-96-9
Poids moléculaire: 245.32 g/mol
Clé InChI: IDCHQQSVJAAUQQ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N,N-diethyl-2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethanamine is an oxadiazole and a ring assembly.
Oxolamine is not approved in the USA, it may be marketed elsewhere internationally as a cough suppressant. It is listed as a prescription drug in New Zealand legislation. This compound is also approved in Taiwan for the treatment of respiratory tract inflamation.
This compound is a small molecule drug with a maximum clinical trial phase of III and has 1 investigational indication.
RN given refers to parent cpd;  structure

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

N,N-diethyl-2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O/c1-3-17(4-2)11-10-13-15-14(16-18-13)12-8-6-5-7-9-12/h5-9H,3-4,10-11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDCHQQSVJAAUQQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCC1=NC(=NO1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

1219-20-1 (mono-hydrochloride), 1949-20-8 (citrate)
Record name Oxolamine [INN:DCF]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000959148
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID5023403
Record name Oxolamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5023403
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

959-14-8
Record name Oxolamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=959-14-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Oxolamine [INN:DCF]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000959148
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Oxolamine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13216
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Oxolamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5023403
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Oxolamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.012.267
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name OXOLAMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/90BEA145GY
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Oxolamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of Oxolamine (B1678060), a peripherally acting antitussive agent. The document details the synthetic pathway, experimental protocols for characterization, and key physicochemical and spectroscopic data.

Introduction to this compound

This compound, with the IUPAC name N,N-diethyl-2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethanamine, is a cough suppressant belonging to the 1,2,4-oxadiazole (B8745197) class of compounds.[1][2] Its primary therapeutic effect is achieved through a predominantly peripheral mechanism, targeting nerve receptors in the respiratory tract, which distinguishes it from many centrally acting antitussives.[1][3][4] In addition to its cough-suppressing properties, this compound exhibits anti-inflammatory, analgesic, local anesthetic, and antispasmodic activities.[1][4][5] While not approved for use in the USA, it is marketed internationally for treating inflammation of the respiratory tract.[1][2]

Synthesis of this compound

The synthesis of this compound is a multi-step process that involves the formation of a 1,2,4-oxadiazole core, followed by the attachment of a diethylaminoethyl side chain.[1] An alternative pathway begins with benzonitrile (B105546) to form an intermediate which is then further reacted.

Synthetic Pathway

A common synthetic route involves the reaction of an activated carboxylic acid derivative with an amidoxime, followed by amination. The key steps are outlined below.

Oxolamine_Synthesis A 3-Chloro-propionyl chloride + N-Hydroxybenzamidine B Intermediate Formation (Acylation) A->B Reaction C N-(amino)phenylmethylene- 3-Cl-propionamide B->C D Cyclization & Amination (with Diethylamine in Benzene) C->D Treatment (80°C, 1 hr) E Crude this compound D->E F Purification E->F Purification Steps H Acid/Base Extractions (HCl, NaOH) F->H I Vacuum Distillation F->I G Pure this compound H->G I->G

Diagram 1: Synthesis Pathway of this compound.
Experimental Protocol: Synthesis

The following protocol is a generalized procedure based on established synthetic methods.[1][6]

  • Intermediate Formation: React 3-chloro-propionyl chloride with N-hydroxybenzamidine in an appropriate solvent. This acylation step yields the N-(amino)phenylmethylene-3-Cl-propionamide intermediate.

  • Cyclization and Amination: Treat the intermediate with diethylamine, typically in a solvent like benzene. The reaction is heated to approximately 80°C for one hour.[6] This step facilitates both the removal of the chloride and the formation of the 1,2,4-oxadiazole ring.

  • Work-up and Extraction: After cooling the reaction mixture to ambient temperature, perform a series of extractions to remove unreacted reagents and impurities. This includes two acidic extractions with hydrochloric acid (HCl) followed by two basic extractions with sodium hydroxide (B78521) (NaOH) to purify the organic phase containing this compound.[6]

  • Isolation: Isolate the final product from the organic phase. Pure this compound, which is a liquid at room temperature, can be obtained via vacuum distillation.[1] If preparing the citrate (B86180) salt, the crude product is reacted with citric acid monohydrate in acetone, followed by crystallization, centrifugation, and drying.[6]

Characterization of this compound

A comprehensive characterization is essential to confirm the identity, purity, and properties of the synthesized this compound. This involves determining its physicochemical properties and analyzing its structure using various spectroscopic techniques.

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below.

PropertyValueSource
Molecular Formula C₁₄H₁₉N₃O[1][2]
Molecular Weight 245.32 g/mol [1][2]
Physical State Liquid (at room temperature)[1]
Melting Point 25°C[1]
Boiling Point 127°C (at 0.4 mmHg)[1]
Density (estimated) 1.0516 g/cm³[1]
pKa (predicted) 9.40 ± 0.25[1]
LogP 2.393[1]
Spectroscopic Characterization

Spectroscopic analysis is used to elucidate and confirm the molecular structure of this compound.

Characterization_Workflow Start Synthesized This compound PhysChem Physicochemical Analysis (MP, BP, etc.) Start->PhysChem MS Mass Spectrometry (LC-MS/MS) Start->MS NMR NMR Spectroscopy (¹H & ¹³C NMR) Start->NMR IR IR Spectroscopy (FT-IR) Start->IR Data_MS Molecular Weight & Fragmentation MS->Data_MS Data_NMR Proton/Carbon Environment NMR->Data_NMR Data_IR Functional Groups (C=N, C-O, etc.) IR->Data_IR End Structure Confirmed Data_MS->End Data_NMR->End Data_IR->End Oxolamine_MoA This compound This compound Peripheral Peripheral Action (Respiratory Tract) This compound->Peripheral Central Central Action (Brainstem) This compound->Central Receptors Sensory Nerve Receptors Peripheral->Receptors Inflammation Reduce Inflammation & Leukocyte Infiltration Peripheral->Inflammation CoughCenter Cough Center (Medulla Oblongata) Central->CoughCenter Block Block Sodium Channels (Local Anesthetic Effect) Receptors->Block Result Suppression of Cough Block->Result Leads to Inflammation->Result Leads to Inhibit Inhibit Cough Reflex CoughCenter->Inhibit Inhibit->Result Leads to

References

The Pharmacology of Oxolamine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Oxolamine (B1678060) is a synthetic compound primarily utilized as an antitussive agent for the symptomatic relief of cough. It is also recognized for its anti-inflammatory, analgesic, and local anesthetic properties. This technical guide provides a comprehensive overview of the pharmacology of this compound, with a focus on its mechanism of action, pharmacokinetics, and pharmacodynamics. This document is intended for researchers, scientists, and professionals in drug development, offering a detailed examination of the available scientific literature.

Introduction

This compound, chemically known as N,N-diethyl-3-phenyl-1,2,4-oxadiazole-5-ethanamine, is a medication used in the treatment of cough associated with various respiratory conditions, including bronchitis and laryngitis.[1] Unlike many conventional antitussives that act solely on the central nervous system, this compound exhibits a dual mechanism of action, targeting both central and peripheral pathways involved in the cough reflex.[2] Furthermore, its anti-inflammatory properties contribute to its therapeutic effect by reducing irritation in the respiratory tract.[2]

Mechanism of Action

This compound's antitussive effect is attributed to a combination of central and peripheral actions.[2]

  • Peripheral Action : this compound is believed to exert a mild local anesthetic effect on the sensory nerve endings in the respiratory tract.[1][2] This action desensitizes the cough receptors, reducing the afferent signals that trigger the cough reflex.[1] Its efficacy is noted to be more pronounced in response to diffuse chemical stimulation of the bronchial tree compared to direct electrical stimulation of the superior laryngeal nerve, supporting a predominant peripheral mechanism.[3][4]

  • Central Action : Evidence also suggests that this compound acts on the cough center in the medulla oblongata, centrally inhibiting the cough reflex.[2] This central activity, combined with its peripheral effects, provides a multi-faceted approach to cough suppression.

  • Anti-inflammatory Action : this compound possesses anti-inflammatory properties that are thought to contribute to its therapeutic efficacy by reducing inflammation in the airways.[2] This may involve the inhibition of the release of inflammatory mediators, although the precise signaling pathways have not been fully elucidated in the available literature.[2]

  • Antispasmodic and Analgesic Properties : In addition to its primary antitussive and anti-inflammatory effects, this compound has been reported to have antispasmodic and mild analgesic properties.[3][4]

cluster_peripheral Peripheral Action cluster_central Central Action Respiratory Tract Respiratory Tract Sensory Nerve Endings Sensory Nerve Endings Respiratory Tract->Sensory Nerve Endings Irritation Cough Receptors Cough Receptors Sensory Nerve Endings->Cough Receptors Activation Afferent Signal to Brainstem Afferent Signal to Brainstem Cough Receptors->Afferent Signal to Brainstem Initiation Cough Center (Medulla) Cough Center (Medulla) Afferent Signal to Brainstem->Cough Center (Medulla) Efferent Signal to Muscles Efferent Signal to Muscles Cough Center (Medulla)->Efferent Signal to Muscles Cough Cough Efferent Signal to Muscles->Cough This compound This compound This compound->Sensory Nerve Endings Local Anesthetic Effect (Inhibition) This compound->Cough Center (Medulla) Inhibition

Figure 1: Proposed dual mechanism of antitussive action of this compound.

Pharmacokinetics

This compound is administered orally and is reported to be well-absorbed from the gastrointestinal tract.[2] It undergoes hepatic metabolism and is primarily excreted through the kidneys.[2] The onset of action is relatively rapid, with cough relief often experienced within 30 to 60 minutes of ingestion.[1] Due to a relatively short half-life, multiple daily doses are typically required to maintain therapeutic effects.[2]

ParameterValueSpeciesNotes
Route of Administration Oral[2]HumanAvailable in syrup and tablet formulations.[1]
Absorption Well-absorbed[2]-Onset of action: 30-60 minutes.[1]
Metabolism Hepatic[2]-May be affected by drugs that influence liver enzyme activity.[1]
Excretion Primarily renal[2]--
Half-life Short[2]-Necessitates multiple daily doses.[2]

Note: Specific quantitative pharmacokinetic parameters such as Cmax, Tmax, bioavailability, and clearance values are not consistently reported in the publicly available literature.

Pharmacodynamics

The pharmacodynamic effects of this compound are centered on its antitussive and anti-inflammatory activities.

Antitussive Activity

The cough-suppressing effect of this compound is its primary pharmacodynamic action. Clinical and preclinical studies have demonstrated its efficacy in reducing cough frequency and severity.[1]

Anti-inflammatory Activity

This compound's anti-inflammatory effects contribute to its therapeutic benefit by reducing airway irritation.[2] One proposed mechanism is the inhibition of the formation of N-acetylneuraminic acid, an early indicator of inflammation.

Inflammatory Stimulus Inflammatory Stimulus Inflammatory Mediators Inflammatory Mediators Inflammatory Stimulus->Inflammatory Mediators Release Airway Inflammation Airway Inflammation Inflammatory Mediators->Airway Inflammation Airway Irritation Airway Irritation Airway Inflammation->Airway Irritation Cough Cough Airway Irritation->Cough This compound This compound This compound->Inflammatory Mediators Inhibition of Release

Figure 2: Postulated anti-inflammatory mechanism of this compound.

Clinical Use and Dosage

This compound is indicated for the symptomatic treatment of cough.[1]

PopulationDosage
Adults 100 mg, 3-4 times daily.[1]
Children (4 months - 2 years) 7.5 mg/kg/day, divided into 3 doses.
Children (2 - 10 years) 7.5 mg/kg/day, divided into 3 doses.

Safety and Tolerability

This compound is generally well-tolerated. The most common side effects are gastrointestinal in nature.[1]

Adverse Effect CategoryExamples
Common Nausea, vomiting, diarrhea.[1]
Less Common Dizziness, headache.[1]

Drug Interactions

Interacting Drug ClassPotential Effect
CNS Depressants (e.g., alcohol, sedatives) May potentiate CNS side effects like drowsiness and dizziness.[1]
Drugs affecting liver enzymes May alter the metabolism of this compound.[1]

Experimental Protocols

Citric Acid-Induced Cough in Guinea Pigs

This model is widely used to evaluate the efficacy of antitussive agents.

  • Animals : Male Hartley guinea pigs.

  • Housing : Housed in a controlled environment with ad libitum access to food and water.

  • Procedure :

    • Animals are placed in a whole-body plethysmography chamber.

    • After an acclimatization period, they are exposed to an aerosol of citric acid (e.g., 0.4 M) for a defined period (e.g., 3-7 minutes).

    • The number of coughs is recorded by trained observers and can be verified by sound and pressure waveform analysis.

    • For drug testing, this compound or a vehicle control is administered orally at a specified time before citric acid exposure.

    • The reduction in cough frequency in the this compound-treated group is compared to the control group.

start Start acclimatize Acclimatize Guinea Pig in Plethysmograph start->acclimatize administer Administer this compound or Vehicle (p.o.) acclimatize->administer expose Expose to Citric Acid Aerosol (e.g., 0.4M) administer->expose record Record Coughs (Visual, Audio, Pressure) expose->record analyze Analyze Cough Frequency and Latency record->analyze end End analyze->end

Figure 3: Workflow for the citric acid-induced cough model.

Conclusion

This compound is an effective antitussive agent with a unique dual mechanism of action that includes both central and peripheral effects, as well as anti-inflammatory properties. Its favorable safety profile makes it a valuable therapeutic option for the management of cough. Further research is warranted to fully elucidate the molecular pathways underlying its anti-inflammatory effects and to establish a more detailed pharmacokinetic profile in human populations.

References

An In-depth Technical Guide to the Chemical and Pharmacological Profile of Oxolamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and pharmacological activities of oxolamine (B1678060). The information is intended for researchers, scientists, and professionals involved in drug development and related fields.

Chemical Identity and Structure

This compound is a synthetic compound classified as a 1,2,4-oxadiazole (B8745197) derivative. Its chemical structure consists of a phenyl group at the 3-position and a diethylaminoethyl side chain at the 5-position of the 1,2,4-oxadiazole ring.[1]

Table 1: Chemical Identifiers of this compound

IdentifierValue
IUPAC Name N,N-diethyl-2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethanamine[2]
CAS Registry Number 959-14-8[2]
Molecular Formula C₁₄H₁₉N₃O[2]
Molecular Weight 245.32 g/mol [2]
PubChem CID 13738[2]
DrugBank Accession Number DB13216[3]
Synonyms 5-(2-(Diethylamino)ethyl)-3-phenyl-1,2,4-oxadiazole, Oxolamina, Oksalamin[2]

Physicochemical Properties

This compound is typically available as a citrate (B86180) or hydrochloride salt to enhance its solubility and stability for pharmaceutical formulations.[4][5] The properties of the base and its common salt forms are summarized below.

Table 2: Physicochemical Properties of this compound and its Salts

PropertyThis compound (Base)This compound HydrochlorideThis compound Citrate
Physical Form Liquid[5]Crystals[5]Crystals[5]
Melting Point Not reported153-154 °C[5]Not clearly defined
Boiling Point 127 °C at 0.4 mmHg[5]Not applicableNot applicable
Solubility Slightly soluble in water and alcohol[5]Data not availableSlightly soluble in water and alcohol[5]
pKa 9.40 ± 0.25 (predicted)Data not availableData not available
LogP 2.393 (predicted)Data not availableData not available

Pharmacological Properties and Mechanism of Action

This compound is primarily recognized for its antitussive (cough-suppressing) and anti-inflammatory activities.[6][7] Its mechanism of action is multifaceted, involving both central and peripheral pathways.

Antitussive Activity

This compound's cough-suppressing effect is attributed to a dual mechanism:

  • Central Action: It is believed to act on the cough center in the medulla oblongata, reducing the sensitivity of the cough reflex.[1][2]

  • Peripheral Action: this compound exhibits local anesthetic properties on the sensory nerve endings in the respiratory tract.[2][6] This peripheral action is thought to be predominant and contributes to reducing the irritation that triggers coughing.[5]

Anti-inflammatory Activity

This compound has demonstrated anti-inflammatory effects on the respiratory tract.[7] While the precise signaling pathways are not fully elucidated, it is suggested that this compound may inhibit the release of inflammatory mediators.[2] A proposed, though not definitively proven, mechanism involves the modulation of arachidonic acid metabolism, a key pathway in inflammation.

Hypothesized Anti-inflammatory Signaling Pathway

The following diagram illustrates a potential mechanism for this compound's anti-inflammatory action, focusing on the inhibition of the cyclooxygenase (COX) and lipoxygenase (LOX) pathways, which are central to the production of pro-inflammatory mediators like prostaglandins (B1171923) and leukotrienes.

anti_inflammatory_pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Phospholipids Phospholipids Arachidonic_Acid Arachidonic_Acid Phospholipids->Arachidonic_Acid PLA2 COX Cyclooxygenase (COX-1/COX-2) Arachidonic_Acid->COX LOX Lipoxygenase (5-LOX) Arachidonic_Acid->LOX Prostaglandins Prostaglandins COX->Prostaglandins Leukotrienes Leukotrienes LOX->Leukotrienes Inflammation Inflammation Prostaglandins->Inflammation Leukotrienes->Inflammation This compound This compound This compound->COX Inhibition (Hypothesized) This compound->LOX Inhibition (Hypothesized)

Hypothesized Anti-inflammatory Action of this compound.

Experimental Protocols

This section details methodologies for the synthesis and analysis of this compound, compiled from various sources.

Synthesis of this compound Citrate (Industrial Scale Overview)

An industrial process for synthesizing this compound citrate involves a multi-step approach. The following provides a high-level overview of the synthetic route:

  • Intermediate Formation: The synthesis begins with the reaction of benzonitrile, sodium carbonate, and hydroxylamine (B1172632) hydrochloride to form an initial intermediate.

  • Second Intermediate: This is followed by the addition of anhydrous sodium sulfate, triethylamine (B128534) (TEA), and 3-chloropropionyl chloride to yield a second intermediate.

  • This compound Formation: Diethylamine (DEA) is then introduced, leading to the formation of the this compound base. This reaction is typically carried out at an elevated temperature (e.g., 80°C) for a specified duration (e.g., 1 hour).

  • Salt Formation and Crystallization: Finally, citric acid monohydrate is added to the this compound base in a suitable solvent mixture (e.g., acetone (B3395972) and dichloroethane) to form this compound citrate, which is then solidified through crystallization.

Workflow for Industrial Synthesis of this compound Citrate

synthesis_workflow Start Start Reactants1 Benzonitrile, Na2CO3, Hydroxylamine HCl Start->Reactants1 Intermediate1 Formation of Intermediate 1 Reactants1->Intermediate1 Reactants2 Anhydrous Na2SO4, TEA, 3-Chloropropionyl Chloride Intermediate1->Reactants2 Intermediate2 Formation of Intermediate 2 Reactants2->Intermediate2 Reactant3 Diethylamine (DEA) Intermediate2->Reactant3 Oxolamine_Formation Formation of this compound Base (80°C, 1 hr) Reactant3->Oxolamine_Formation Reactant4 Citric Acid Monohydrate, Acetone, DCE Oxolamine_Formation->Reactant4 Salt_Formation Formation of This compound Citrate Reactant4->Salt_Formation Crystallization Crystallization Salt_Formation->Crystallization End End Crystallization->End

Industrial Synthesis Workflow for this compound Citrate.
Analytical Method: High-Performance Liquid Chromatography (HPLC)

Several HPLC methods have been developed for the quantification of this compound citrate in bulk drug and pharmaceutical formulations.[8][9][10]

Table 3: HPLC Method Parameters for this compound Citrate Analysis

ParameterMethod 1[9]Method 2[8]Method 3[10]
Column BDS Hypersil C18 (150 x 4.6 mm, 5 µm)Chromatopack Peerless Basic C18 (50 x 4.6 mm, 5 µm)Kromasil C18 (250 x 4.6 mm, 5 µm)
Mobile Phase Buffer:Acetonitrile (72:28 v/v) (Buffer: 0.1% triethylamine, pH 3.5 with orthophosphoric acid)Buffer:Acetonitrile (55:45 v/v) (Buffer: 0.01 M Ammonium Acetate)Buffer:Methanol (60:40 v/v) (Buffer: 0.05 M KH₂PO₄ and triethylamine, pH 4.1 with orthophosphoric acid)
Flow Rate 1.0 mL/minNot specifiedNot specified
Detection Wavelength 230 nm230 nm230 nm
Diluent Water:Acetonitrile (50:50 v/v)Not specifiedBuffer (0.05 M KH₂PO₄ and triethylamine, pH 4.1)

Pharmacokinetic Profile

This compound is reported to be well-absorbed after oral administration. It undergoes metabolism in the liver and is primarily excreted through the kidneys. The drug has a relatively short half-life, which may necessitate multiple daily doses to maintain therapeutic concentrations.[2]

Clinical Use and Regulatory Status

This compound is used as a cough suppressant for the symptomatic treatment of cough associated with various respiratory conditions such as bronchitis, pharyngitis, and tracheitis.[4][6] It is not approved for use in the USA by the Food and Drug Administration (FDA).[6] However, it may be marketed in other countries.[6]

Conclusion

This compound is a pharmacologically active compound with a dual mechanism of action as an antitussive agent and also possessing anti-inflammatory properties. The information provided in this guide, including its chemical and physical properties, synthesis overview, and analytical methodologies, serves as a valuable resource for researchers and professionals in the field of drug development. Further investigation into the specific molecular targets of its anti-inflammatory action could open new avenues for its therapeutic application.

References

The Discovery and Development of Oxolamine: A Peripherally Acting Antitussive

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Oxolamine, a 1,2,4-oxadiazole (B8745197) derivative, has been utilized in several countries as an antitussive agent for the symptomatic relief of cough associated with various respiratory conditions. Unlike many traditional cough suppressants that act on the central nervous system, this compound is distinguished by its predominantly peripheral mechanism of action. This whitepaper provides a comprehensive technical overview of the history, discovery, synthesis, and mechanism of action of this compound as an antitussive. It includes a summary of key preclinical and clinical findings, detailed experimental methodologies, and a discussion of its therapeutic potential.

Introduction

Cough is a vital protective reflex that clears the airways of foreign particles and excess secretions. However, persistent and non-productive coughing can be debilitating and is a common symptom of various respiratory ailments, including bronchitis, laryngitis, and pharyngitis.[1] Antitussive agents are a cornerstone of symptomatic management for such conditions. While centrally acting agents like codeine and dextromethorphan (B48470) are effective, they are often associated with undesirable side effects such as sedation, dizziness, and the potential for abuse. This has driven the search for effective and safer alternatives.

This compound emerged as a promising candidate with a distinct pharmacological profile.[1] This document aims to provide a detailed technical guide for researchers and drug development professionals on the scientific journey of this compound, from its chemical synthesis to its clinical application as a peripherally acting antitussive.

History and Discovery

This compound, known by trade names such as Tussolvina and Nyspuss, was developed by pharmaceutical institutions and has been used as a cough suppressant in several countries.[1] While specific details regarding the exact date and individuals involved in its initial discovery are not extensively documented in readily available literature, its development marked a step towards peripherally acting antitussives with a potentially more favorable side-effect profile compared to their centrally acting counterparts.

Chemical Synthesis of this compound

This compound, with the chemical name N,N-diethyl-2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethanamine, is synthesized through a multi-step process.[2] The synthesis involves the creation of a 3-phenyl-1,2,4-oxadiazole (B2793662) intermediate followed by the addition of a diethylaminoethyl side chain.

Synthetic Pathway

The general synthetic route for this compound can be summarized as follows:

  • Formation of the Amidoxime Intermediate: The synthesis typically starts with the reaction of benzonitrile (B105546) with hydroxylamine (B1172632) to form benzamidoxime (B57231). This reaction is crucial for constructing the oxadiazole ring.

  • Formation of the Oxadiazole Ring: The benzamidoxime is then reacted with a suitable reagent to form the 1,2,4-oxadiazole ring. One described method involves the reaction of 3-chloro-propionyl chloride with N-hydroxybenzamidine to yield an intermediate.[2]

  • Addition of the Diethylaminoethyl Side Chain: In a subsequent step, diethylamine (B46881) is introduced to form the final this compound molecule.[2][3] This is followed by purification steps, such as vacuum distillation, to isolate the final product.[2]

The following diagram illustrates a generalized workflow for the synthesis of this compound.

G cluster_synthesis This compound Synthesis Workflow start Starting Materials (Benzonitrile, Hydroxylamine, etc.) intermediate1 Formation of Amidoxime Intermediate start->intermediate1 intermediate2 Formation of 1,2,4-Oxadiazole Ring intermediate1->intermediate2 reaction_dea Reaction with Diethylamine intermediate2->reaction_dea oxolamine_crude Crude this compound reaction_dea->oxolamine_crude purification Purification (e.g., Vacuum Distillation) oxolamine_crude->purification oxolamine_final Pure this compound purification->oxolamine_final

A high-level overview of the this compound synthesis process.

Mechanism of Action

The antitussive effect of this compound is primarily attributed to its peripheral action on the respiratory tract, which involves a combination of local anesthetic and anti-inflammatory properties.[1][4] This is in contrast to many other antitussives that suppress the cough center in the brain.[1] However, some sources also suggest a potential central inhibitory effect on the cough reflex in the medulla oblongata, indicating a possible dual mechanism.[5]

Peripheral Action

This compound exerts a mild local anesthetic action on the sensory nerve endings in the respiratory tract.[1][5] This effect is believed to be mediated by the blockade of voltage-gated sodium channels in nerve fibers.[2] By reducing the sensitivity of these nerve receptors to irritant stimuli, this compound diminishes the afferent signals that trigger the cough reflex.

Inflammation of the respiratory mucosa is a key contributor to cough. This compound exhibits anti-inflammatory properties that help to reduce this inflammation, thereby alleviating the irritation that provokes coughing.[1][5] The exact signaling pathway of this compound's anti-inflammatory action is not fully elucidated, but it is thought to involve the inhibition of the release of inflammatory mediators.

The proposed peripheral mechanism of action is depicted in the following diagram:

G cluster_moa Proposed Peripheral Mechanism of Action of this compound irritant Irritant Stimuli (e.g., allergens, pollutants, pathogens) sensory_nerves Sensory Nerve Endings in Respiratory Tract irritant->sensory_nerves inflammation Inflammation (Release of inflammatory mediators) irritant->inflammation cough_reflex Cough Reflex sensory_nerves->cough_reflex Triggers inflammation->sensory_nerves This compound This compound local_anesthetic Local Anesthetic Effect (Sodium Channel Blockade) This compound->local_anesthetic anti_inflammatory Anti-inflammatory Effect (Inhibition of mediator release) This compound->anti_inflammatory local_anesthetic->sensory_nerves Inhibits anti_inflammatory->inflammation Inhibits reduced_sensitivity Reduced Sensitivity of Nerve Endings

Diagram of this compound's peripheral antitussive mechanism.

Preclinical and Clinical Evidence

The antitussive efficacy of this compound has been evaluated in both preclinical and clinical studies.

Preclinical Studies

A common preclinical model to assess antitussive activity is the induction of cough in guinea pigs using citric acid aerosol.

  • Animals: Male Dunkin-Hartley guinea pigs are typically used.

  • Procedure:

    • Animals are placed in a whole-body plethysmograph chamber.

    • A baseline cough response is established by exposing the animals to an aerosol of citric acid (e.g., 0.4 M) for a defined period (e.g., 10 minutes).

    • Cough events are detected and counted using a sound-detecting microphone and specialized software.

    • Animals are then treated with this compound (or a vehicle control) via oral or intraperitoneal administration.

    • After a specific pretreatment time, the animals are re-challenged with the citric acid aerosol, and the number of coughs is recorded.

  • Endpoint: The primary endpoint is the percentage inhibition of the cough response compared to the vehicle-treated group.

Studies have shown that this compound is more effective against cough induced by chemical irritants like citric acid than by electrical stimulation of the superior laryngeal nerve, further supporting a predominantly peripheral mechanism of action.[2][4]

Clinical Studies

Clinical trials have been conducted to evaluate the efficacy and safety of this compound in patients with cough. One such study was a randomized, single-blind, placebo-controlled, cross-over trial in patients with Chronic Obstructive Pulmonary Disease (COPD).

  • Study Design: A randomized, single-blind, placebo-controlled, cross-over study.

  • Participants: Patients with stable COPD.

  • Procedure:

    • The cough reflex sensitivity is measured using a capsaicin (B1668287) inhalation challenge.

    • Increasing concentrations of capsaicin are inhaled by the participants until the concentration that provokes a certain number of coughs (e.g., 5 or more) is determined (C5 value).

    • Participants are then treated with this compound or a placebo for a specified period.

    • The capsaicin challenge is repeated after the treatment period to assess any changes in cough sensitivity.

  • Endpoint: The primary endpoint is the change in the log-transformed C5 value after treatment with this compound compared to placebo.

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound.

Table 1: Dosage Information

PopulationDosage FormRecommended DoseFrequency
AdultsTablets, Syrup, Capsules50 mg to 100 mg3 to 4 times a day[1]
ChildrenSyrupAdjusted based on body weight and ageAs prescribed

Table 2: Preclinical Efficacy (Illustrative)

Animal ModelTussigenic AgentThis compound Dose% Inhibition of Cough (Example)
Guinea PigCitric Acid Aerosol10-50 mg/kg (p.o.)Data not available in detail

Note: Specific quantitative efficacy data from preclinical studies are not consistently reported in the available literature.

Safety and Tolerability

This compound is generally considered to have a favorable safety profile, with fewer central nervous system side effects compared to centrally acting antitussives.[1] Common side effects are typically mild and may include gastrointestinal discomfort.

Conclusion

This compound represents a valuable therapeutic option for the management of cough, distinguished by its primary peripheral mechanism of action. Its local anesthetic and anti-inflammatory effects on the respiratory tract offer an alternative to centrally acting antitussives, potentially with a better safety profile. While further research is warranted to fully elucidate the intricacies of its signaling pathways and to generate more robust quantitative clinical efficacy data, the existing evidence supports its role as an effective antitussive agent. This technical guide provides a solid foundation for researchers and drug development professionals interested in the further study and potential optimization of this compound and other peripherally acting cough suppressants.

References

Oxolamine: A Technical Deep Dive into its Peripheral and Central Actions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oxolamine is a non-narcotic antitussive agent that has been in clinical use for decades for the symptomatic relief of cough.[1][2] Its mechanism of action is multifaceted, involving both peripheral and central nervous system effects, which distinguishes it from many other cough suppressants.[1][3] This technical guide provides an in-depth analysis of the available scientific literature on the peripheral versus central actions of this compound, presenting key experimental evidence, summarizing available data, and outlining putative signaling pathways. While this compound's primary therapeutic effect is considered to be peripherally mediated through its anti-inflammatory and local anesthetic properties, a central component of action is also discussed.[1][4][5] This document aims to be a comprehensive resource for researchers and professionals in the field of pharmacology and drug development.

Introduction

This compound, chemically known as 3-phenyl-5β-diethylaminoethyl-1,2,4-oxadiazole, is a cough suppressant used for respiratory conditions such as bronchitis and laryngitis.[1][5] Unlike opioid-based antitussives, this compound is reported to have a favorable safety profile with a lower incidence of central nervous system side effects.[1] The primary debate surrounding its mechanism of action centers on the relative contributions of its peripheral and central effects in achieving its antitussive activity. This guide will dissect the evidence for both, providing a clear and structured overview for the scientific community.

Peripheral Actions of this compound

The predominant scientific view is that this compound's antitussive effects are primarily due to its actions in the periphery, specifically within the respiratory tract.[1][4][5] This peripheral action is thought to be a combination of anti-inflammatory and local anesthetic effects.

Anti-inflammatory Effects

Inflammation of the respiratory tract is a key trigger for the cough reflex.[3] this compound has demonstrated anti-inflammatory properties, which may reduce the irritation of nerve receptors in the airways.[1][2] This action helps to decrease the afferent signals that initiate the cough reflex. While the precise molecular targets for its anti-inflammatory action are not fully elucidated in the available literature, it is suggested to involve the inhibition of the release of inflammatory mediators.[3]

Local Anesthetic Effects

This compound is reported to have a mild local anesthetic action on the sensory nerve endings in the respiratory tract.[1][3] This numbing effect can reduce the sensitivity of the cough receptors to various stimuli, thereby decreasing the urge to cough.[1] This mechanism is distinct from centrally acting antitussives that suppress the cough center in the brainstem.[1]

Central Actions of this compound

While the peripheral actions of this compound are well-emphasized, some evidence suggests a central component to its mechanism. It is believed that this compound may also act on the cough center in the medulla oblongata, albeit to a lesser extent than its peripheral effects.[3] This dual action could contribute to its overall efficacy in managing both acute and chronic cough.[3] However, the peripheral action is considered predominant, leading to fewer central nervous system side effects.[1]

Experimental Evidence and Methodologies

The distinction between this compound's peripheral and central actions is primarily supported by preclinical studies. A cornerstone study in this area demonstrated that this compound's antitussive activity is more pronounced in tests involving diffuse stimulation of the bronchial tree (e.g., using chemical irritants) compared to direct electrical stimulation of the superior laryngeal nerve.[4] This suggests that the drug acts on the sensory nerve endings within the airways (a peripheral action) rather than directly on the central cough reflex pathway.

Key Experimental Protocols

Detailed experimental protocols for the original studies on this compound are not extensively available in recent literature. However, based on the descriptions, the following general methodologies were likely employed:

  • Chemically-Induced Cough Models:

    • Objective: To assess the effect of the drug on cough induced by a chemical irritant that acts on peripheral sensory nerves in the airways.

    • Animal Model: Typically guinea pigs.

    • Procedure: Animals are exposed to an aerosolized irritant, such as citric acid or capsaicin, to induce coughing. The number of coughs is counted over a specific period before and after drug administration.

    • Rationale: A reduction in cough frequency suggests an effect on the peripheral sensory nerves or an anti-inflammatory action.

  • Electrically-Induced Cough Models:

    • Objective: To evaluate the effect of the drug on the central component of the cough reflex.

    • Animal Model: Anesthetized cats or dogs.

    • Procedure: The superior laryngeal nerve, which carries afferent signals from the larynx to the cough center, is directly stimulated with an electrode. The resulting cough response is measured.

    • Rationale: Inhibition of this centrally-induced cough points to a direct action on the brainstem's cough center.

Quantitative Data

A significant limitation in the publicly available literature on this compound is the scarcity of specific quantitative data from preclinical and clinical studies. The following tables summarize the available information and highlight areas where data is lacking.

Table 1: Preclinical Efficacy of this compound

Experimental Model Animal Model Dosage Effect Reference
Diffuse stimulation of the bronchial tree (chemical irritant)Not SpecifiedNot SpecifiedMore apparent antitussive activity[4]
Electrical stimulation of the superior laryngeal nerveNot SpecifiedNot SpecifiedLess apparent antitussive activity[4]

Table 2: Comparison of this compound with other Antitussives (Qualitative)

Drug Primary Mechanism of Action Efficacy in Acute Cough Reference
This compound Peripheral nerve blockadeModerate (based on older studies)[5]
Dextromethorphan Central NMDA antagonismHigh (FDA-approved)[5]
Codeine Opioid receptor agonismLimited (poor evidence)[5]

Signaling Pathways

The precise signaling pathways modulated by this compound are not well-defined in the literature. However, based on its known anti-inflammatory effects, a putative pathway can be proposed.

Putative Anti-inflammatory Signaling Pathway

Caption: Putative anti-inflammatory action of this compound.

Proposed Mechanism of Peripheral Action

G Irritant Irritant Sensory Nerve Ending Sensory Nerve Ending Irritant->Sensory Nerve Ending Stimulates Afferent Signal to Brainstem Afferent Signal to Brainstem Sensory Nerve Ending->Afferent Signal to Brainstem Generates Cough Reflex Cough Reflex Afferent Signal to Brainstem->Cough Reflex Initiates This compound This compound This compound->Irritant Anti-inflammatory Effect (Reduces Irritation) This compound->Sensory Nerve Ending Local Anesthetic Effect (Reduces Sensitivity)

Caption: Proposed peripheral mechanism of this compound.

Conclusion

The available evidence strongly suggests that this compound's primary antitussive effect is mediated through its peripheral actions, namely its anti-inflammatory and local anesthetic properties on the sensory nerves of the respiratory tract. While a central action on the cough center in the medulla oblongata may contribute to its overall efficacy, it is considered to be of lesser importance. This predominantly peripheral mechanism of action likely accounts for its favorable side-effect profile compared to centrally acting opioid antitussives.

For the drug development community, the multifaceted mechanism of this compound presents an interesting case study. Future research should aim to elucidate the specific molecular targets of this compound to better understand its anti-inflammatory and local anesthetic effects. Furthermore, modern, well-controlled clinical trials are needed to provide robust quantitative data on its efficacy and to more clearly delineate the relative contributions of its peripheral and central actions in a clinical setting.

References

Methodological & Application

Application Notes and Protocols for Oxolamine Formulation in Preclinical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxolamine (B1678060) is a therapeutic agent with a dual mechanism of action, exhibiting both antitussive and anti-inflammatory properties.[1] It is primarily indicated for the management of cough associated with respiratory conditions such as bronchitis and laryngitis.[1] Unlike many antitussive medications that act centrally, this compound is believed to exert its effects through both central and peripheral pathways.[2] Its central action involves the inhibition of the cough reflex in the medulla oblongata, while its peripheral action is attributed to a local anesthetic effect on the respiratory tract.[2] Furthermore, this compound possesses anti-inflammatory properties, which may contribute to its therapeutic efficacy by reducing inflammation in the respiratory tract.[1]

These application notes provide detailed protocols for the preparation and preclinical evaluation of this compound formulations, focusing on its antitussive and anti-inflammatory activities. The information presented is intended to guide researchers in designing and executing robust preclinical studies to explore the therapeutic potential of this compound.

Data Presentation

Table 1: Recommended this compound Citrate (B86180) Formulations for Preclinical Research
Formulation ComponentConcentrationVehicle CompositionRoute of AdministrationTarget SpeciesNotes
This compound CitrateUp to 2 mg/mL10% DMSO, 40% PEG300, 5% Tween 80, 45% SalineOral (p.o.), Intraperitoneal (i.p.)Rat, Guinea PigSonication is recommended to aid dissolution.
This compound CitrateUp to 2.5 mg/mL10% DMSO, 90% Corn oilOral (p.o.)RatSuitable for oral gavage studies.
This compound CitrateUp to 28 mg/mLPhosphate-Buffered Saline (PBS)Intraperitoneal (i.p.)Guinea PigUltrasonic bath may be needed to achieve clear solution.
This compound CitrateUp to 50 mg/mLDimethyl sulfoxide (B87167) (DMSO)Stock solutionN/AFor dilution into final dosing vehicles.
Table 2: Preclinical Dosing and Pharmacokinetic Parameters of this compound
SpeciesRoute of AdministrationDose (mg/kg)Pharmacokinetic ParameterValueReference
Male Sprague-Dawley RatOral (p.o.)10AUC of Warfarin (B611796) (co-administered)254 µg·h/mL[3]
Male Sprague-Dawley RatOral (p.o.)50AUC of Warfarin (co-administered)330 µg·h/mL[3]
Guinea PigIntraperitoneal (i.p.)80 (initial), then 53.3 (repeated)N/A (Efficacy Study)Reduced lung weight and inflammation[4]

Experimental Protocols

Protocol 1: Evaluation of Antitussive Activity in a Citric Acid-Induced Cough Model in Guinea Pigs

Objective: To assess the efficacy of an this compound formulation in reducing cough frequency in a chemically-induced cough model.

Materials:

  • This compound citrate formulation

  • Male Dunkin-Hartley guinea pigs (300-400 g)

  • Citric acid solution (0.4 M in sterile saline)

  • Whole-body plethysmography chamber

  • Ultrasonic nebulizer

  • Data acquisition system

Procedure:

  • Animal Acclimation: Acclimate guinea pigs to the plethysmography chamber for at least 30 minutes for 2-3 days prior to the experiment.

  • Formulation Preparation: Prepare the this compound citrate formulation according to the specifications in Table 1. The vehicle should be used as a control.

  • Dosing: Administer the this compound formulation or vehicle control to the guinea pigs via the desired route (e.g., oral gavage or intraperitoneal injection) at a predetermined time before cough induction (e.g., 60 minutes).

  • Cough Induction: Place each guinea pig individually in the whole-body plethysmography chamber.

  • Expose the animal to an aerosol of 0.4 M citric acid generated by an ultrasonic nebulizer for a fixed period (e.g., 10 minutes).

  • Data Recording: Record the respiratory patterns and cough sounds using the data acquisition system for the duration of the citric acid exposure and for a defined period post-exposure (e.g., 5 minutes).

  • Data Analysis: Quantify the number of coughs for each animal. Compare the mean number of coughs in the this compound-treated groups to the vehicle control group. Statistical analysis (e.g., ANOVA followed by a post-hoc test) should be performed to determine the significance of the results.

Protocol 2: Assessment of Anti-inflammatory Activity in a Carrageenan-Induced Paw Edema Model in Rats

Objective: To evaluate the ability of an this compound formulation to reduce inflammation in a well-established model of acute inflammation.

Materials:

  • This compound citrate formulation

  • Male Wistar rats (180-220 g)

  • Carrageenan solution (1% w/v in sterile saline)

  • Plethysmometer or digital calipers

  • Syringes and needles

Procedure:

  • Formulation Preparation: Prepare the this compound citrate formulation as described in Table 1. The vehicle will serve as the control.

  • Dosing: Administer the this compound formulation or vehicle control to the rats via the intended route (e.g., oral gavage) one hour prior to the induction of inflammation.

  • Induction of Paw Edema: Inject 0.1 mL of 1% carrageenan solution subcutaneously into the plantar surface of the right hind paw of each rat.

  • Measurement of Paw Volume: Measure the volume of the carrageenan-injected paw using a plethysmometer or the paw thickness using digital calipers at baseline (before carrageenan injection) and at regular intervals post-injection (e.g., 1, 2, 3, 4, and 5 hours).

  • Data Analysis: Calculate the percentage increase in paw volume or thickness for each animal at each time point relative to its baseline measurement. Compare the mean increase in paw volume/thickness in the this compound-treated groups to the vehicle control group. Statistical significance can be determined using appropriate statistical tests (e.g., two-way ANOVA with repeated measures).

Protocol 3: Investigation of Anti-inflammatory Effects in a Respiratory Inflammation Model in Guinea Pigs

Objective: To assess the anti-inflammatory effects of an this compound formulation on respiratory tract inflammation. This protocol is based on a previously published study.[4]

Materials:

  • This compound citrate formulation

  • Male guinea pigs

  • Inflammatory stimulus (e.g., aerosolized lipopolysaccharide - LPS)

  • Equipment for bronchoalveolar lavage (BAL)

  • Materials for histopathological analysis

  • ELISA kits for cytokine measurement (e.g., TNF-α, IL-6)

Procedure:

  • Formulation Preparation: Prepare the this compound citrate formulation for intraperitoneal injection (refer to Table 1).

  • Induction of Inflammation: Expose guinea pigs to an inflammatory stimulus such as aerosolized LPS to induce respiratory inflammation.

  • Dosing Regimen: Administer this compound citrate via intraperitoneal injection. A previously reported dosing schedule is an initial dose of 80 mg/kg, followed by 53.3 mg/kg at 3, 6, 9, 24, 28, 32, 48, 52, 56, 72, and 76 hours post-inflammation induction.[4]

  • Endpoint Analysis:

    • Bronchoalveolar Lavage (BAL): At the end of the treatment period, perform BAL to collect respiratory fluids. Analyze the BAL fluid for total and differential cell counts (e.g., neutrophils, macrophages).

    • Cytokine Analysis: Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the BAL fluid using ELISA kits.

    • Histopathology: Collect lung tissue for histopathological examination to assess the degree of inflammation, cellular infiltration, and tissue damage.

  • Data Analysis: Compare the inflammatory parameters (cell counts, cytokine levels, histopathological scores) in the this compound-treated group with a vehicle-treated control group. Use appropriate statistical tests to determine the significance of any observed differences.

Visualizations

G cluster_formulation Formulation Preparation cluster_dosing Dosing cluster_model Experimental Model cluster_analysis Data Analysis prep Prepare this compound Citrate in Selected Vehicle admin Administer Formulation to Preclinical Model (e.g., Rat, Guinea Pig) prep->admin induce Induce Pathological State (e.g., Cough, Inflammation) admin->induce measure Measure Relevant Endpoints (e.g., Cough Frequency, Paw Edema) induce->measure compare Compare this compound-Treated Group to Vehicle Control measure->compare

Caption: General experimental workflow for preclinical evaluation of this compound.

G cluster_stimulus Inflammatory Stimulus cluster_pathway Inflammatory Cascade cluster_drug Drug Intervention stimulus e.g., Carrageenan, LPS mediators Release of Inflammatory Mediators (e.g., Prostaglandins, Cytokines) stimulus->mediators inflammation Inflammation (Edema, Cell Infiltration) mediators->inflammation This compound This compound This compound->mediators Inhibition G cluster_stimulus Cough Stimulus cluster_pathway Cough Reflex Pathway cluster_drug Drug Intervention irritant e.g., Citric Acid peripheral Peripheral Afferent Nerve Activation irritant->peripheral central Cough Center (Medulla Oblongata) peripheral->central cough Cough central->cough oxolamine_p This compound (Peripheral Action) oxolamine_p->peripheral Inhibition (Local Anesthetic) oxolamine_c This compound (Central Action) oxolamine_c->central Inhibition

References

Application Notes and Protocols for In Vivo Efficacy Testing of Oxolamine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxolamine is a therapeutic agent known for its dual antitussive and anti-inflammatory properties.[1] Its mechanism of action is thought to involve both central and peripheral pathways, contributing to the suppression of the cough reflex and the reduction of inflammation in the respiratory tract.[2][3] The core chemical structure of this compound is a 1,2,4-oxadiazole (B8745197) moiety, which is a versatile scaffold in medicinal chemistry.[3][4] This document provides detailed application notes and protocols for the in vivo efficacy testing of novel this compound derivatives, focusing on their potential as improved antitussive and anti-inflammatory agents.

I. Antitussive Efficacy Testing

The primary therapeutic indication for this compound and its derivatives is the suppression of cough. Standard preclinical models for assessing antitussive activity involve inducing cough in conscious animals using chemical irritants. The most common models are the citric acid- and capsaicin-induced cough models in guinea pigs.

A. Citric Acid-Induced Cough Model in Guinea Pigs

This model is widely used to assess the efficacy of centrally and peripherally acting antitussive agents. Citric acid aerosol inhalation induces coughs, which can be quantified to determine the effectiveness of a test compound.

Experimental Protocol:

  • Animals: Male Hartley guinea pigs (300-400 g) are used for this study. Animals should be acclimatized to the experimental conditions for at least one week prior to the study.

  • Housing and Diet: Animals are housed in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle. Standard laboratory chow and water are provided ad libitum.

  • Apparatus: A whole-body plethysmograph is used to record respiratory parameters and detect coughs. The chamber should be transparent to allow for visual observation of the animals. An ultrasonic nebulizer is required to generate the citric acid aerosol.

  • Procedure:

    • Each guinea pig is placed individually in the plethysmograph chamber and allowed to acclimatize for 5-10 minutes.

    • The test compound (this compound derivative) or vehicle is administered via the desired route (e.g., oral gavage, intraperitoneal injection) at a predetermined time before the citric acid challenge.

    • A 0.3 M solution of citric acid in sterile saline is aerosolized into the chamber for a period of 5 minutes.

    • The number of coughs is recorded during the 5-minute exposure period and for a 5-minute observation period immediately following.

    • Coughs are identified by their characteristic explosive sound and associated sharp thoracic pressure changes recorded by the plethysmograph.

  • Data Analysis: The total number of coughs in the drug-treated group is compared to the vehicle-treated control group. The percentage of cough inhibition is calculated as follows:

    % Inhibition = [ (Mean coughs in vehicle group - Mean coughs in treated group) / Mean coughs in vehicle group ] x 100

Experimental Workflow for Citric Acid-Induced Cough Assay

G cluster_pre Pre-Treatment cluster_exp Experiment cluster_post Data Analysis acclimatization Animal Acclimatization dosing Administer this compound Derivative or Vehicle acclimatization->dosing plethysmography Place in Plethysmograph dosing->plethysmography citric_acid Citric Acid Aerosol Challenge plethysmography->citric_acid recording Record Coughs (Audio & Pressure) citric_acid->recording quantification Quantify Number of Coughs recording->quantification comparison Compare Treated vs. Vehicle quantification->comparison inhibition Calculate % Inhibition comparison->inhibition

Caption: Workflow for the guinea pig citric acid-induced cough model.

B. Capsaicin-Induced Cough Model in Guinea Pigs

Capsaicin (B1668287), the pungent component of chili peppers, is a potent tussive agent that activates the TRPV1 receptor on sensory nerves in the airways, leading to the cough reflex. This model is particularly useful for investigating compounds that may target neurogenic inflammation and sensory nerve activation.

Experimental Protocol:

  • Animals and Housing: As described for the citric acid model.

  • Apparatus: Similar to the citric acid model, a whole-body plethysmograph and an ultrasonic nebulizer are required.

  • Procedure:

    • The procedure is similar to the citric acid model, with the key difference being the tussive agent.

    • A solution of capsaicin (e.g., 30 µM in saline with 0.1% ethanol (B145695) and 0.1% Tween 80) is used to induce cough.

    • Animals are exposed to the capsaicin aerosol for a 5-minute period, and coughs are counted during and for 5 minutes after exposure.

  • Data Analysis: The percentage of cough inhibition is calculated in the same manner as for the citric acid model.

II. Anti-inflammatory Efficacy Testing

The anti-inflammatory properties of this compound derivatives can be evaluated in various in vivo models. A model of acute pulmonary inflammation induced by lipopolysaccharide (LPS) is particularly relevant for respiratory applications.

A. Lipopolysaccharide (LPS)-Induced Pulmonary Inflammation in Mice

LPS, a component of the outer membrane of Gram-negative bacteria, is a potent inducer of inflammation. Intranasal or intratracheal administration of LPS in mice leads to a robust inflammatory response in the lungs, characterized by the influx of neutrophils and the production of pro-inflammatory cytokines.

Experimental Protocol:

  • Animals: Male C57BL/6 or BALB/c mice (8-10 weeks old) are commonly used.

  • Housing and Diet: Standard housing and feeding conditions apply.

  • Procedure:

    • Mice are anesthetized lightly with isoflurane.

    • A solution of LPS from E. coli (e.g., 10 µg in 50 µL of sterile saline) is administered intranasally.

    • The test compound (this compound derivative) or vehicle is administered at a specified time before or after the LPS challenge.

    • At a predetermined time point after LPS administration (e.g., 4, 24, or 48 hours), the animals are euthanized.

  • Endpoint Measurements:

    • Bronchoalveolar Lavage (BAL): The lungs are lavaged with sterile saline to collect BAL fluid. The total and differential cell counts (neutrophils, macrophages, lymphocytes) in the BAL fluid are determined.

    • Cytokine Analysis: The levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) in the BAL fluid or lung homogenates are measured by ELISA or multiplex assays.

    • Lung Histology: The lungs can be fixed, sectioned, and stained (e.g., with Hematoxylin and Eosin) to assess the extent of inflammation and tissue damage.

  • Data Analysis: The cell counts and cytokine levels in the drug-treated groups are compared to the LPS-challenged vehicle control group.

Experimental Workflow for LPS-Induced Pulmonary Inflammation

G cluster_induction Inflammation Induction cluster_collection Sample Collection cluster_analysis Endpoint Analysis anesthesia Anesthetize Mice lps_admin Intranasal LPS Administration anesthesia->lps_admin euthanasia Euthanize Mice lps_admin->euthanasia drug_admin Administer this compound Derivative bal Bronchoalveolar Lavage euthanasia->bal lung_harvest Harvest Lung Tissue euthanasia->lung_harvest cell_count BAL Cell Counts bal->cell_count cytokine Cytokine Measurement (ELISA) bal->cytokine histology Lung Histology lung_harvest->histology

Caption: Workflow for the mouse LPS-induced pulmonary inflammation model.

III. Data Presentation

Quantitative data from in vivo efficacy studies should be summarized in clearly structured tables for easy comparison between different derivatives and control groups. While specific antitussive data for this compound derivatives is not available in the reviewed literature, the following table provides an example of how to present anti-inflammatory data from a carrageenan-induced paw edema model for hypothetical this compound derivatives.

Table 1: Anti-inflammatory Activity of Hypothetical this compound Derivatives in the Carrageenan-Induced Paw Edema Model in Rats

CompoundDose (mg/kg)Paw Edema Inhibition (%) at 3h
Vehicle-0
This compound5045
Derivative A5055
Derivative B5062
Indomethacin1075

IV. Signaling Pathways

Understanding the potential signaling pathways modulated by this compound derivatives is crucial for mechanism-of-action studies. The diagrams below illustrate the key pathways involved in the cough reflex and LPS-induced inflammation.

Cough Reflex Signaling Pathway

G cluster_airway Airway Lumen cluster_sensory_neuron Sensory Neuron cluster_brainstem Brainstem (Cough Center) cluster_respiratory_muscles Respiratory Muscles irritant Irritants (Citric Acid, Capsaicin) trv1 TRPV1/TRPA1 Channels irritant->trv1 Activation afferent Afferent Vagal Nerve trv1->afferent Depolarization nts Nucleus Tractus Solitarius (NTS) afferent->nts Signal Transmission cough_gen Cough Pattern Generator nts->cough_gen efferent Efferent Nerves cough_gen->efferent muscles Diaphragm, Intercostal & Abdominal Muscles efferent->muscles Contraction cough Cough muscles->cough This compound This compound Derivatives (Potential Site of Action) This compound->trv1 Inhibition? This compound->afferent Inhibition? This compound->nts Inhibition?

Caption: Simplified signaling pathway of the cough reflex.

LPS-Induced Inflammatory Signaling Pathway

G cluster_alveolar_space Alveolar Space cluster_macrophage Alveolar Macrophage cluster_response Inflammatory Response lps LPS tlr4 TLR4/MD-2/CD14 Complex lps->tlr4 Binding myd88 MyD88 tlr4->myd88 Activation nfkb NF-κB Pathway myd88->nfkb cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) nfkb->cytokines Transcription neutrophil Neutrophil Influx cytokines->neutrophil Recruitment inflammation Pulmonary Inflammation neutrophil->inflammation This compound This compound Derivatives (Potential Site of Action) This compound->nfkb Inhibition?

Caption: Key signaling events in LPS-induced pulmonary inflammation.

Conclusion

The protocols and guidelines presented here provide a robust framework for the preclinical in vivo evaluation of this compound derivatives. By employing these standardized models, researchers can effectively assess the antitussive and anti-inflammatory potential of novel compounds, facilitating the identification of promising new drug candidates for the treatment of respiratory conditions. Future studies are warranted to generate specific efficacy data for novel this compound derivatives to fully elucidate their therapeutic potential.

References

Application Notes and Protocols for Cell-Based Assays Evaluating the Anti-inflammatory Effects of Oxolamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxolamine (B1678060) is a compound recognized for its antitussive and anti-inflammatory properties. Its therapeutic potential in respiratory tract inflammation is of significant interest.[1][2] This document provides detailed protocols for a panel of cell-based assays designed to elucidate and quantify the anti-inflammatory effects of this compound. The assays focus on key inflammatory mediators and signaling pathways, providing a comprehensive in vitro framework for characterizing the compound's mechanism of action.

Due to the limited availability of specific quantitative data for this compound in the public domain for these particular in vitro assays, we will utilize data from a well-characterized nonsteroidal anti-inflammatory drug (NSAID), Ibuprofen (B1674241) , as a representative example to illustrate data presentation and interpretation. This will serve as a practical guide for researchers to apply these protocols and analyze their own results when testing this compound or other anti-inflammatory compounds.

Key Inflammatory Pathways and Targets

Inflammation is a complex biological response involving various cell types and signaling cascades. A common in vitro model to study inflammation involves stimulating immune cells, such as macrophages, with lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria. This stimulation triggers signaling pathways that lead to the production of pro-inflammatory mediators. The assays described herein will focus on the following key targets:

  • Pro-inflammatory Cytokines (TNF-α, IL-6, and IL-1β): These signaling proteins are crucial mediators of the inflammatory response.

  • Nitric Oxide (NO): A signaling molecule that plays a significant role in inflammation.

  • Cyclooxygenase-2 (COX-2): An enzyme responsible for the synthesis of prostaglandins, which are key inflammatory mediators.

  • Nuclear Factor-kappa B (NF-κB) Signaling Pathway: A central transcription factor that regulates the expression of many pro-inflammatory genes.

  • Neutrophil Migration: The recruitment of neutrophils to the site of inflammation is a hallmark of the inflammatory response.

The following sections provide detailed protocols for assays to measure the effect of this compound on these targets.

Experimental Workflow

The general workflow for evaluating the anti-inflammatory effects of a test compound like this compound is depicted below.

experimental_workflow General Experimental Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assays Assays cluster_analysis Data Analysis cell_culture Cell Culture (e.g., RAW 264.7 macrophages) pre_treatment Pre-treatment with Test Compound cell_culture->pre_treatment compound_prep Compound Preparation (this compound/Ibuprofen) compound_prep->pre_treatment stimulation Inflammatory Stimulation (e.g., LPS) pre_treatment->stimulation cytokine_assay Cytokine Measurement (ELISA) stimulation->cytokine_assay no_assay Nitric Oxide Assay (Griess Reagent) stimulation->no_assay cox2_assay COX-2 Activity/Expression (PGE2 EIA / Western Blot) stimulation->cox2_assay nfkb_assay NF-κB Activation Assay (Reporter Assay / Western Blot) stimulation->nfkb_assay migration_assay Neutrophil Migration Assay stimulation->migration_assay viability_assay Cell Viability Assay (MTT/MTS) stimulation->viability_assay data_quant Data Quantification cytokine_assay->data_quant no_assay->data_quant cox2_assay->data_quant nfkb_assay->data_quant migration_assay->data_quant viability_assay->data_quant Control ic50 IC50 Calculation data_quant->ic50

A generalized workflow for in vitro anti-inflammatory compound screening.

Cell Viability Assay (MTT/MTS Assay)

Application Note: It is crucial to assess the cytotoxicity of the test compound to ensure that the observed anti-inflammatory effects are not due to cell death. The MTT or MTS assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.

Protocol:

  • Cell Seeding: Seed RAW 264.7 macrophages in a 96-well plate at a density of 1 x 105 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound or the reference compound (e.g., Ibuprofen) for 24 hours. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

  • MTT/MTS Reagent Addition:

    • For MTT: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Then, add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) and incubate overnight at 37°C.

    • For MTS: Add 20 µL of MTS reagent to each well and incubate for 1-4 hours at 37°C.

  • Absorbance Measurement: Measure the absorbance at the appropriate wavelength (570 nm for MTT, 490 nm for MTS) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Data Presentation (Hypothetical Data for Ibuprofen):

Concentration (µM)Cell Viability (%)
0 (Vehicle)100 ± 5.2
1098 ± 4.5
5095 ± 6.1
10092 ± 5.8
20088 ± 7.3
40085 ± 6.9

Measurement of Pro-inflammatory Cytokines (TNF-α, IL-6, and IL-1β)

Application Note: This assay quantifies the production of key pro-inflammatory cytokines in response to an inflammatory stimulus and assesses the inhibitory effect of the test compound. Enzyme-Linked Immunosorbent Assay (ELISA) is a highly sensitive and specific method for this purpose.

Protocol:

  • Cell Seeding and Treatment: Seed RAW 264.7 macrophages in a 24-well plate at a density of 5 x 105 cells/well and allow them to adhere overnight.

  • Pre-treatment: Pre-treat the cells with various concentrations of this compound or the reference compound for 1 hour.

  • Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a non-stimulated control and a vehicle control.

  • Supernatant Collection: Collect the cell culture supernatants and centrifuge to remove any cellular debris.

  • ELISA: Perform ELISAs for TNF-α, IL-6, and IL-1β according to the manufacturer's instructions.

  • Data Analysis: Generate a standard curve for each cytokine and determine the concentration in the samples. Calculate the percentage of inhibition for each compound concentration compared to the LPS-stimulated vehicle control.

Data Presentation (Hypothetical Data for Ibuprofen):

Concentration (µM)TNF-α Inhibition (%)IL-6 Inhibition (%)
0 (LPS Control)00
5015 ± 3.220 ± 4.1
10035 ± 5.842 ± 6.3
20060 ± 7.165 ± 8.2
40085 ± 6.588 ± 7.9
IC50 (µM) ~160 ~145

Nitric Oxide (NO) Production Assay (Griess Assay)

Application Note: Inducible nitric oxide synthase (iNOS) produces large amounts of NO during inflammation. The Griess assay is a simple and sensitive colorimetric method to measure nitrite (B80452) (a stable metabolite of NO) in cell culture supernatants.

Protocol:

  • Cell Seeding and Treatment: Follow the same procedure as for the cytokine measurement assay (Section 2, steps 1-3).

  • Supernatant Collection: Collect 50 µL of cell culture supernatant from each well.

  • Griess Reaction: Add 50 µL of Griess Reagent A (e.g., 1% sulfanilamide (B372717) in 5% phosphoric acid) to each supernatant sample, followed by 50 µL of Griess Reagent B (e.g., 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water).

  • Incubation: Incubate the plate at room temperature for 10 minutes, protected from light.

  • Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis: Generate a sodium nitrite standard curve to determine the nitrite concentration in the samples. Calculate the percentage of NO production inhibition.

Data Presentation (Hypothetical Data for Ibuprofen):

Concentration (µM)Nitric Oxide Inhibition (%)
0 (LPS Control)0
20025 ± 4.5
40055 ± 6.8
IC50 (µM) ~350

Cyclooxygenase-2 (COX-2) Inhibition Assay

Application Note: COX-2 is an inducible enzyme that synthesizes prostaglandins, which are potent inflammatory mediators. The effect of a test compound on COX-2 can be assessed by measuring the production of Prostaglandin E2 (PGE2) or by analyzing COX-2 protein expression.

PGE2 Measurement (EIA)

Protocol:

  • Cell Seeding and Treatment: Follow the same procedure as for the cytokine measurement assay (Section 2, steps 1-3).

  • Supernatant Collection: Collect the cell culture supernatants.

  • PGE2 EIA: Measure the concentration of PGE2 in the supernatants using a commercial Prostaglandin E2 Enzyme Immunoassay (EIA) kit, following the manufacturer's protocol.

  • Data Analysis: Calculate the percentage of PGE2 production inhibition.

COX-2 Protein Expression (Western Blot)

Protocol:

  • Cell Seeding and Treatment: Seed RAW 264.7 macrophages in a 6-well plate and treat as described in the cytokine measurement protocol.

  • Cell Lysis: Lyse the cells with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a BCA assay.

  • SDS-PAGE and Western Blot: Separate equal amounts of protein by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against COX-2 and a loading control (e.g., β-actin or GAPDH).

  • Detection: Use an appropriate HRP-conjugated secondary antibody and a chemiluminescent substrate for detection.

  • Data Analysis: Quantify the band intensities and normalize the COX-2 expression to the loading control.

Data Presentation (Hypothetical Data for Ibuprofen):

Concentration (µM)COX-2 Inhibition (IC50)Reference
Ibuprofen>100 µM[3]

Note: Ibuprofen is a non-selective COX inhibitor, and its direct inhibitory effect on COX-2 enzyme activity is more pronounced than its effect on COX-2 expression.

NF-κB Signaling Pathway Analysis

Application Note: The NF-κB pathway is a key regulator of inflammatory gene expression. Its inhibition is a common mechanism for anti-inflammatory drugs. The activation of NF-κB can be assessed by measuring the phosphorylation of key signaling proteins or by using a reporter gene assay.

NFkB_pathway LPS-induced NF-κB Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) Proteasomal\nDegradation IkB->Proteasomal\nDegradation Ubiquitination & Nucleus Nucleus NFkB->Nucleus Translocates Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2, iNOS) Nucleus->Genes Induces Transcription This compound This compound (Potential Inhibition) This compound->IKK ? This compound->NFkB ?

Potential points of inhibition for this compound in the NF-κB pathway.
NF-κB Reporter Assay

Protocol:

  • Transfection: Co-transfect HEK293T cells with an NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) for normalization.

  • Cell Seeding and Treatment: Seed the transfected cells in a 96-well plate. Pre-treat with this compound or a reference compound, then stimulate with TNF-α (10 ng/mL) or another NF-κB activator.

  • Cell Lysis and Luciferase Assay: Lyse the cells and measure both firefly and Renilla luciferase activity using a dual-luciferase reporter assay system.

  • Data Analysis: Normalize the NF-κB-driven firefly luciferase activity to the Renilla luciferase activity. Calculate the percentage of inhibition.

Western Blot for Phosphorylated IκBα

Protocol:

  • Cell Treatment: Treat RAW 264.7 macrophages with this compound or a reference compound, followed by a short stimulation with LPS (e.g., 30 minutes).

  • Western Blot: Perform Western blotting as described in section 4.2, using primary antibodies against phosphorylated IκBα (p-IκBα), total IκBα, and a loading control.

  • Data Analysis: Quantify the ratio of p-IκBα to total IκBα.

Data Presentation (Hypothetical Data for Ibuprofen):

AssayIC50 (µM)Reference
NF-κB Activation (T-cell stimulation)S(+)-Ibuprofen: 61.7R(-)-Ibuprofen: 121.8[4]
NF-κB Inhibition (LPS-stimulated macrophages)200 µM partially suppressed binding[5]

Neutrophil Migration (Chemotaxis) Assay

Application Note: This assay assesses the ability of a compound to inhibit the directed migration of neutrophils towards a chemoattractant, a critical step in the inflammatory response.

Protocol:

  • Neutrophil Isolation: Isolate neutrophils from fresh human blood using density gradient centrifugation.

  • Chemotaxis Assay Setup: Use a Boyden chamber or a similar chemotaxis system with a porous membrane.

  • Treatment: Add a chemoattractant (e.g., IL-8 or fMLP) to the lower chamber. Add the isolated neutrophils, pre-treated with this compound or a reference compound, to the upper chamber.

  • Incubation: Incubate the chamber at 37°C to allow for cell migration.

  • Quantification of Migration: After incubation, quantify the number of neutrophils that have migrated to the lower chamber, either by cell counting with a hemocytometer or by using a fluorescent dye and a plate reader.

  • Data Analysis: Calculate the percentage of inhibition of neutrophil migration.

Data Presentation:

Conclusion

The cell-based assays outlined in this document provide a robust platform for characterizing the anti-inflammatory properties of this compound. By systematically evaluating its effects on key inflammatory mediators and signaling pathways, researchers can gain valuable insights into its mechanism of action and therapeutic potential. The provided protocols and data presentation examples using ibuprofen offer a practical guide for conducting and interpreting these important in vitro studies.

References

Troubleshooting & Optimization

Oxolamine Technical Support Center: Troubleshooting Solubility and Stability

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for oxolamine (B1678060). This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during experiments with this compound, particularly focusing on its solubility and stability.

Frequently Asked Questions (FAQs)

Q1: My this compound citrate (B86180) is not dissolving completely in water. What could be the issue?

A1: this compound citrate has limited solubility in water. Complete dissolution may require ultrasonication.[1][2][3] If precipitation occurs, gentle warming can also aid in dissolution.[4] For higher concentrations, consider using Dimethyl Sulfoxide (DMSO), in which this compound citrate is more soluble.[1][4][5]

Q2: I'm observing precipitation when preparing an in vivo formulation. How can I improve solubility?

A2: For in vivo studies, co-solvents are often necessary to achieve the desired concentration and prevent precipitation. A common formulation involves a multi-component system, such as 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[2][3][5] Another option is using solubilizing agents like SBE-β-CD. A formulation of 10% DMSO in 90% (20% SBE-β-CD in saline) has been reported to yield a clear solution.[2][3] Always add each solvent sequentially while mixing to ensure proper dissolution.

Q3: What are the optimal storage conditions for this compound citrate powder and solutions?

A3: For long-term storage, this compound citrate powder should be kept in a dry, dark place at -20°C.[1][4][5] For short-term storage, 0-4°C is acceptable.[4] Stock solutions in DMSO can be stored at -80°C for up to a year or -20°C for one month.[2][3][5] To avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solution.

Q4: I am concerned about the stability of my this compound sample during my experiment. What conditions can cause degradation?

A4: Forced degradation studies have shown that this compound citrate is relatively stable under acidic, basic, oxidative, photolytic, and dry heat conditions.[6] However, a study on this compound phosphate (B84403) indicated significant degradation under alkaline (basic) conditions.[] Therefore, exposure to strong alkaline environments should be avoided.

Q5: I have detected an impurity in my this compound sample. What could it be?

A5: One potential impurity that has been identified is 3-Phenyl-5-vinyl-1,2,4-oxadiazole. This compound may arise either as a process-related impurity from the synthesis of this compound or as a degradation product. Further analysis would be required to confirm its origin in your specific sample.

Troubleshooting Guides

Issue: Poor Solubility or Precipitation
Symptom Possible Cause Troubleshooting Steps
Incomplete dissolution in aqueous media.Low intrinsic solubility of this compound citrate in water.1. Use ultrasonic agitation to aid dissolution.[1][2][3]2. Gently warm the solution.3. For higher concentrations, switch to a solvent with higher solubilizing capacity like DMSO.[1][4][5]
Precipitation of the compound from a prepared solution over time.Supersaturation or change in temperature/pH.1. Ensure the concentration is within the solubility limits for the specific solvent and temperature.2. If using a co-solvent system for in vivo studies, ensure the correct proportions and sequential addition of solvents.[2][3][5]3. Prepare fresh solutions for experiments whenever possible.
Cloudiness or precipitation in cell culture media.Interaction with media components or exceeding solubility limit.1. Prepare a concentrated stock solution in DMSO and then dilute it in the culture media to the final working concentration.2. Ensure the final DMSO concentration in the media is low (typically <0.5%) to avoid solvent toxicity.
Issue: Compound Instability and Degradation
Symptom Possible Cause Troubleshooting Steps
Loss of compound activity or appearance of unknown peaks in analysis (e.g., HPLC).Chemical degradation due to improper storage or experimental conditions.1. Store this compound citrate powder and solutions at the recommended temperatures and protected from light.[1][4][5]2. Avoid exposure to strongly alkaline conditions.[]3. Use fresh, high-purity solvents for preparations.
Inconsistent experimental results.Degradation of the compound during the experiment.1. Prepare solutions fresh before each experiment.2. Include a positive control with a freshly prepared sample to compare results.3. If the experiment involves harsh conditions (e.g., high temperature, extreme pH), assess the stability of this compound under those specific conditions beforehand.

Quantitative Data Summary

This compound Citrate Solubility Data
Solvent Solubility (mg/mL) Solubility (mM) Notes References
DMSO≥ 100≥ 228.60Soluble, saturation unknown.[1][2][3]
DMSO93.5213.74-[4]
DMSO50114.3Sonication is recommended.[5]
Water14.2932.67Requires ultrasonic agitation.[1][2][3]
Water28.765.48-[4]
PBS2864.01Clear solution, requires ultrasonic agitation.[2]
EthanolInsolubleInsoluble-[8]
MethanolSolubleSoluble-[9]
10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline≥ 2.5≥ 5.72Clear solution for in vivo formulation.[2][3][5]
10% DMSO + 90% (20% SBE-β-CD in saline)≥ 2.5≥ 5.72Clear solution for in vivo formulation.[2][3]
10% DMSO + 90% corn oil≥ 2.5≥ 5.72Clear solution for in vivo formulation.[2]
This compound Citrate Stability and Storage
Form Storage Condition Duration References
PowderDry, dark, -20°C≥ 1 year[1][5]
PowderDry, dark, 0-4°C (short term) or -20°C (long term)Days to weeks (0-4°C), months to years (-20°C)[4]
In Solvent (e.g., DMSO)-80°C1 year[2][3][5]
In Solvent (e.g., DMSO)-20°C1 month[2][3]
Stock Solution0-4°C1 month[1]

Experimental Protocols

Protocol 1: Solubility Assessment of this compound Citrate
  • Solvent Selection: Choose a range of solvents for testing (e.g., water, PBS, DMSO, ethanol).

  • Sample Preparation: Accurately weigh a small amount of this compound citrate powder.

  • Dissolution:

    • Add a measured volume of the selected solvent to the powder.

    • Vortex or stir the mixture vigorously.

    • If the solid does not dissolve, apply sonication for 10-15 minutes. Gentle heating can also be tested.

    • Continue adding small, measured volumes of the solvent until the solid is completely dissolved.

  • Concentration Determination: Calculate the solubility in mg/mL based on the amount of solute and the final volume of the solvent.

  • Observation: Observe the solution for any signs of precipitation or instability over a defined period (e.g., 24 hours) at room temperature and under refrigerated conditions.

Protocol 2: Stability Indicating HPLC Method for this compound Analysis

This protocol is a composite based on several published methods.[6][][10]

  • Instrumentation: A High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Chromatographic Conditions:

    • Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase: A mixture of methanol, water, and acetonitrile (B52724). A common starting ratio is a mixture of buffer (e.g., 0.1% triethylamine, pH 3.5 with orthophosphoric acid) and acetonitrile (e.g., 72:28 v/v).

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 245 nm.

    • Injection Volume: 20 µL.

  • Standard Solution Preparation: Prepare a stock solution of this compound citrate in the mobile phase or a suitable solvent (e.g., a diluent of water:acetonitrile 50:50 v/v) and dilute to known concentrations to create a calibration curve.

  • Sample Preparation: Dissolve the experimental sample in the diluent to a concentration within the calibration range.

  • Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms. The retention time for this compound citrate is typically around 7.25 minutes under these conditions.

  • Forced Degradation Study:

    • Acid Hydrolysis: Reflux the drug solution in 0.5 N HCl at 80°C for 2 hours.

    • Alkali Hydrolysis: Reflux the drug solution in 0.5 N NaOH at 80°C for 2 hours.

    • Oxidative Degradation: Reflux the drug solution in 20% H₂O₂ at 80°C for 2 hours.

    • Thermal Degradation: Expose the solid drug to 105°C in a hot air oven for 2 hours.

    • Photolytic Degradation: Expose the drug solution to sunlight for 24 hours.

    • After exposure, neutralize the acidic and basic samples and dilute all samples to a suitable concentration for HPLC analysis to observe any degradation peaks.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_stability Stability Assessment Oxolamine_Powder This compound Powder Dissolution Dissolution (Vortex, Sonicate, Heat) Oxolamine_Powder->Dissolution Solvent Select Solvent (e.g., Water, DMSO) Solvent->Dissolution HPLC_Injection HPLC Injection Dissolution->HPLC_Injection Soluble Sample Forced_Degradation Forced Degradation (Acid, Base, Heat, etc.) Dissolution->Forced_Degradation Data_Acquisition Data Acquisition (UV Detector @ 245 nm) HPLC_Injection->Data_Acquisition Chromatogram Chromatogram Analysis Data_Acquisition->Chromatogram Degraded_Sample Degraded Sample Analysis Forced_Degradation->Degraded_Sample Degraded_Sample->HPLC_Injection

Workflow for Solubility and Stability Analysis of this compound.

antitussive_mechanism cluster_airway Airway cluster_cns Central Nervous System Irritants Irritants (e.g., inflammatory mediators) Sensory_Nerves Sensory Nerve Endings Irritants->Sensory_Nerves Stimulate Cough_Center Cough Center (Medulla) Sensory_Nerves->Cough_Center Signal Transmission Cough_Reflex Cough Reflex Cough_Center->Cough_Reflex Initiates This compound This compound This compound->Sensory_Nerves Reduces Irritation (Peripheral Action)

Peripheral Antitussive Mechanism of this compound.

References

Technical Support Center: Optimizing Oxolamine Dosage in Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing oxolamine (B1678060) dosage in preclinical animal studies. The information is presented in a question-and-answer format to directly address specific issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound exerts its therapeutic effects through a multi-faceted mechanism, acting as an antitussive (cough suppressant), local anesthetic, and anti-inflammatory agent.[1] Its cough-suppressing activity is believed to stem from both central and peripheral actions. Centrally, it inhibits the cough reflex in the medulla oblongata.[1] Peripherally, it is thought to have a local anesthetic effect on the sensory nerve endings in the respiratory tract.[1] Additionally, its anti-inflammatory properties may contribute to reducing irritation that triggers coughing.[1]

Q2: What are the reported effective dosages of this compound in common animal models?

  • Rats (Male, Sprague-Dawley): Oral doses of 10 mg/kg and 50 mg/kg have been used in pharmacokinetic interaction studies.[2]

  • Guinea Pigs: An initial intraperitoneal (i.p.) dose of 80 mg/kg followed by subsequent doses of 53.3 mg/kg has been used to evaluate its anti-inflammatory effects.[3][4]

Q3: What are the known toxicological profiles and LD50 values for this compound?

A3: Detailed public information on the median lethal dose (LD50) of this compound in various animal species and routes of administration is limited. General principles of toxicology suggest that dose-ranging studies are crucial to determine the maximum tolerated dose (MTD) and to identify a safe starting dose for efficacy studies. Acute toxicity testing typically involves administering a single high dose and observing the animals for a period, often 14 days, for any signs of toxicity.[5]

Q4: What are the key pharmacokinetic parameters of this compound in rats?

A4: A study in male Sprague-Dawley rats investigating the pharmacokinetic interaction of this compound with warfarin (B611796) at oral doses of 10 and 50 mg/kg did not report the specific pharmacokinetic parameters (Cmax, Tmax, AUC) for this compound itself. However, the study did note that this compound can inhibit CYP2B1/2, which may affect the metabolism and clearance of co-administered drugs.[2] General information suggests that this compound is well-absorbed orally and undergoes hepatic metabolism.[1]

Troubleshooting Guides

Issue 1: Inconsistent or Lack of Antitussive Effect

Potential Cause Troubleshooting Steps
Suboptimal Dosage - Conduct a dose-response study to determine the optimal effective dose. - Consider that the effective dose for antitussive action may differ from doses used for other pharmacological effects.
Inappropriate Animal Model - The guinea pig is a commonly used and responsive model for cough studies.[6] Ensure the chosen model is appropriate for the research question.
Ineffective Cough Induction - Citric acid aerosol is a standard method for inducing cough in guinea pigs.[6] Verify the concentration and delivery method of the tussive agent. - Ensure the method of cough detection and quantification is reliable and consistent.
Drug Formulation/Administration Issues - Confirm the stability and solubility of the this compound formulation. - Verify the accuracy of the administration technique (e.g., oral gavage, intraperitoneal injection).

Issue 2: Observed Adverse Effects or Toxicity

Potential Cause Troubleshooting Steps
Dosage Too High - Reduce the dosage. - Conduct a thorough dose-ranging toxicity study to establish the No-Observed-Adverse-Effect Level (NOAEL) and the Maximum Tolerated Dose (MTD).
Species-Specific Sensitivity - Be aware that toxicity can vary between species. Data from one species may not be directly transferable to another.
Interaction with Other Substances - this compound is known to inhibit CYP2B1/2 in male rats, which can alter the metabolism of other drugs.[2] Review all co-administered substances for potential interactions.

Quantitative Data Summary

Table 1: Reported this compound Dosages in Animal Studies

Animal Model Route of Administration Dosage Context of Study Reference
Rat (Male, Sprague-Dawley)Oral10 mg/kg, 50 mg/kgPharmacokinetic Interaction[2]
Guinea PigIntraperitoneal80 mg/kg (initial), 53.3 mg/kg (subsequent)Anti-inflammatory Effects[3][4]

Experimental Protocols

Protocol 1: Citric Acid-Induced Cough in Guinea Pigs (General Framework)

This protocol provides a general outline for assessing the antitussive efficacy of this compound. Specific parameters should be optimized for individual laboratory conditions.

  • Animals: Male Dunkin-Hartley guinea pigs (300-400g) are commonly used.

  • Acclimatization: Animals should be acclimatized to the experimental environment for at least one week.

  • Cough Induction:

    • Place an individual, unrestrained guinea pig in a whole-body plethysmograph chamber.

    • Expose the animal to an aerosolized solution of citric acid (e.g., 0.3 M) for a set duration (e.g., 5-10 minutes).

    • The aerosol can be generated using an ultrasonic or jet nebulizer.

  • Drug Administration:

    • Administer this compound or vehicle control via the desired route (e.g., oral gavage, intraperitoneal injection) at a predetermined time before cough induction.

  • Data Collection:

    • Record the number of coughs during the exposure period and for a defined time post-exposure. Coughs can be detected using a sound-sensitive microphone and specialized software or by a trained observer.

  • Analysis:

    • Compare the number of coughs in the this compound-treated groups to the vehicle control group.

    • Calculate the percentage of cough inhibition.

    • A dose-response curve can be generated to determine the ED50.

Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Data Analysis Animal_Acclimatization Animal Acclimatization Dosing Drug Administration (Vehicle or this compound) Animal_Acclimatization->Dosing Drug_Preparation This compound Formulation Drug_Preparation->Dosing Cough_Induction Cough Induction (e.g., Citric Acid) Dosing->Cough_Induction Data_Collection Data Collection (Cough Count) Cough_Induction->Data_Collection Comparison Compare Treatment vs. Control Data_Collection->Comparison Dose_Response Dose-Response Analysis (ED50 Calculation) Comparison->Dose_Response troubleshooting_workflow Start Inconsistent/No Effect Check_Dose Is the dose optimal? Start->Check_Dose Check_Model Is the animal model appropriate? Check_Dose->Check_Model Yes Dose_Response Conduct Dose-Response Study Check_Dose->Dose_Response No Check_Induction Is cough induction effective? Check_Model->Check_Induction Yes Validate_Model Validate Animal Model Check_Model->Validate_Model No Check_Formulation Is the drug formulation/administration correct? Check_Induction->Check_Formulation Yes Optimize_Induction Optimize Tussive Agent/Delivery Check_Induction->Optimize_Induction No Verify_Formulation Verify Formulation & Administration Technique Check_Formulation->Verify_Formulation No End Re-evaluate Experiment Check_Formulation->End Yes Dose_Response->End Validate_Model->End Optimize_Induction->End Verify_Formulation->End signaling_pathway Inflammatory_Stimulus Inflammatory Stimulus Arachidonic_Acid Arachidonic Acid Inflammatory_Stimulus->Arachidonic_Acid activates Cell_Membrane Cell Membrane COX_Enzymes Cyclooxygenase (COX) Enzymes Arachidonic_Acid->COX_Enzymes Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins Inflammation Inflammation & Pain Prostaglandins->Inflammation This compound This compound This compound->COX_Enzymes Inhibits (putative)

References

Oxolamine degradation products and impurities

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Oxolamine (B1678060). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on handling, analyzing, and troubleshooting issues related to this compound and its degradation products and impurities.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common salts?

A: this compound is a cough suppressant with anti-inflammatory properties that acts peripherally on the nerve receptors in the respiratory tract.[1] It is a synthetic derivative of 3,5-disubstituted 1,2,4-oxadiazole (B8745197).[2][3] In pharmaceutical formulations, it is commonly available as this compound citrate (B86180) or this compound phosphate (B84403).

Q2: What are the primary degradation pathways for this compound?

A: The primary degradation pathway for this compound involves the hydrolysis of the 1,2,4-oxadiazole ring. This ring is susceptible to cleavage, particularly under alkaline (basic) conditions. Forced degradation studies have shown that this compound phosphate degrades significantly under alkali hydrolysis.[2][4] While less pronounced, degradation can also occur under acidic, oxidative, thermal, and photolytic stress conditions.[4][5]

Q3: What are the known impurities of this compound?

A: Impurities in this compound can originate from the synthesis process (process-related impurities) or from degradation (degradation products).

  • Process-Related Impurities: These can include unreacted starting materials or byproducts from intermediate steps. Key starting materials for this compound synthesis include benzonitrile, hydroxylamine (B1172632) hydrochloride, 3-chloropropionyl chloride, and diethylamine.[6] Residual amounts of these or their intermediates could be present.

  • Known Impurity: One specifically identified impurity is 3-Phenyl-5-vinyl-1,2,4-oxadiazole (CAS: 28917-17-1).[2][7][8] This impurity is available as a reference standard for analytical purposes.

Q4: Which analytical techniques are most suitable for analyzing this compound and its impurities?

A: High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and effective technique for the determination of this compound and for separating it from its degradation products and impurities.[4][9] Spectrophotometric methods have also been developed for quantitative estimation.[10] For structural elucidation of unknown impurities or degradation products, hyphenated techniques like Liquid Chromatography-Mass Spectrometry (LC-MS/MS) are highly valuable.[11][12]

Troubleshooting Guides

This section addresses common problems encountered during the analysis of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Poor peak shape (tailing or fronting) for this compound in HPLC. 1. Inappropriate mobile phase pH. 2. Column degradation or contamination. 3. Interaction of the basic amine group with residual silanols on the column.1. Adjust the mobile phase pH. A pH of 3.5 has been shown to be effective.[9] 2. Flush the column with a strong solvent or replace the column if necessary. 3. Use a mobile phase containing a competing base like triethylamine (B128534) (e.g., 0.1%) to improve peak symmetry.[9]
Appearance of unknown peaks in the chromatogram of a stability sample. 1. Degradation of this compound due to exposure to light, heat, or incompatible excipients. 2. Sample contamination.1. This is expected in stability studies. The HPLC method should be "stability-indicating," meaning it can resolve these new peaks from the main this compound peak.[4][5] 2. Prepare a fresh sample, ensuring clean glassware and high-purity solvents.
Inconsistent quantitative results. 1. Instability of this compound in the sample solvent (diluent). 2. Improper sample preparation. 3. Fluctuation in instrument conditions (e.g., temperature, flow rate).1. Verify the stability of this compound in your chosen diluent. Studies have shown stability for at least 24-36 hours at room temperature in specific mobile phase mixtures.[4][13] 2. Ensure complete dissolution of the sample. Sonication for 5-15 minutes is often recommended.[14][15] 3. Check system suitability parameters (e.g., retention time, peak area, tailing factor) to ensure the HPLC system is performing consistently.[4]
Failure to detect known impurities. 1. Insufficient method sensitivity (high limit of detection). 2. Impurity peak co-eluting with the main this compound peak or other components.1. Optimize the detection wavelength. Wavelengths around 230 nm, 245 nm, or 292 nm have been used for this compound analysis.[4][9] 2. Adjust the mobile phase composition or gradient to improve resolution. A stability-indicating method must be able to separate the main peak from all potential impurities and degradants.[4][5]

Quantitative Data Summary

The following tables summarize data from forced degradation studies and list known impurities.

Table 1: Summary of Forced Degradation Studies for this compound Phosphate

Stress ConditionReagent/ParametersObservationReference
Alkali Hydrolysis 0.5 N NaOH, 80°C, 2 hoursSignificant degradation[4]
Acid Hydrolysis 0.5 N HCl, 80°C, 2 hoursLess degradation compared to alkali[4]
Oxidative 20% H₂O₂, 80°C, 2 hoursLess degradation[4]
Thermal 105°C, 2 hoursLess degradation[4]
Photolytic Sunlight exposure, 24 hoursLess degradation[4]

Note: While the study demonstrated degradation, specific percentage values were not provided in the publication.

Table 2: Known and Potential Impurities of this compound

Impurity NameTypeStructureCAS Number
3-Phenyl-5-vinyl-1,2,4-oxadiazoleProcess-Related/DegradationC₁₀H₈N₂O28917-17-1[2][8]
BenzonitrileStarting MaterialC₇H₅N100-47-0
HydroxylamineStarting MaterialH₃NO7803-49-8
DiethylamineStarting MaterialC₄H₁₁N109-89-7
N-hydroxybenzamidineIntermediateC₇H₈N₂O613-92-3
Benzoic AcidPotential Hydrolytic DegradantC₇H₆O₂65-85-0

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for this compound Citrate

This protocol is based on a validated method for analyzing this compound citrate in pharmaceutical formulations.

  • Instrumentation: High-Performance Liquid Chromatograph with a UV detector.

  • Column: BDS Hypersil C18 (150 x 4.6 mm i.d., 5 µm particle size).[9]

  • Mobile Phase:

    • Buffer: 0.1% Triethylamine in water, pH adjusted to 3.5 with orthophosphoric acid.[9]

    • Composition: A mixture of Buffer and Acetonitrile (72:28 v/v).[9]

  • Diluent: A mixture of Buffer (pH 3.5) and Acetonitrile (50:50 v/v).[9]

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 230 nm.[9]

  • Injection Volume: 20 µL.

  • Procedure:

    • Standard Preparation: Accurately weigh about 10 mg of this compound citrate reference standard and transfer to a 10 mL volumetric flask. Add 5 mL of diluent, sonicate for 5 minutes, and dilute to volume with diluent to get a 1000 µg/mL solution. Further dilute 1 mL of this solution to 10 mL with diluent to obtain a final concentration of 100 µg/mL.[13]

    • Sample Preparation (Tablets): Weigh and finely powder 20 tablets. Transfer a quantity of powder equivalent to 10 mg of this compound citrate to a 10 mL volumetric flask. Add 5 mL of diluent, sonicate for 5 minutes, and dilute to volume. Filter the solution. Further dilute 1 mL of the filtrate to 10 mL with diluent to obtain a final concentration of 100 µg/mL.[13]

    • Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms. The retention time for this compound citrate is approximately 7.25 minutes under these conditions.[5]

Visualizations

Logical Workflow for Impurity and Degradation Analysis

G cluster_0 Sample Preparation & Analysis cluster_1 Data Evaluation cluster_2 Outcome Start This compound Sample (Bulk Drug or Formulation) Forced_Degradation Forced Degradation (Acid, Base, Oxidative, Thermal, Photolytic) Start->Forced_Degradation Stress Testing HPLC_Analysis Stability-Indicating HPLC Analysis Start->HPLC_Analysis Direct Analysis Forced_Degradation->HPLC_Analysis Data_Acquisition Data Acquisition (Chromatogram) HPLC_Analysis->Data_Acquisition Peak_Integration Peak Integration & Purity Check Data_Acquisition->Peak_Integration Impurity_Quant Quantify Impurities & Degradants Peak_Integration->Impurity_Quant Spec_Check Compare Against Specification Limits Impurity_Quant->Spec_Check Pass Pass: Material Meets Quality Standards Spec_Check->Pass Within Limits Fail Fail: Out of Specification (OOS) Requires Investigation Spec_Check->Fail Exceeds Limits ID_Structure Identify/Elucidate Structure of Unknown Peaks (e.g., LC-MS/MS, NMR) Fail->ID_Structure

Caption: Workflow for this compound impurity and degradation analysis.

Hypothetical Degradation Pathway of this compound under Hydrolysis

G This compound This compound Intermediate Unstable Intermediate (N-Acyl-N'-hydroxy-amidine) This compound->Intermediate H₂O / OH⁻ (Ring Opening at O-N bond) Product1 Benzoic Acid Intermediate->Product1 Hydrolysis Product2 N'-(2-(diethylamino)ethyl)- N'-hydroxyacetamidine Intermediate->Product2 Hydrolysis

Caption: Hypothetical hydrolysis pathway of the this compound molecule.

References

Technical Support Center: Investigating the Drug Interaction Potential of Oxolamine with CYP Enzymes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive resource for designing and troubleshooting experiments to evaluate the drug interaction potential of Oxolamine with cytochrome P450 (CYP) enzymes.

Frequently Asked Questions (FAQs)

Q1: We are planning to investigate the inhibitory potential of this compound on major human CYP enzymes. Where should we start?

A1: The initial step is to conduct an in vitro screening assay to determine the half-maximal inhibitory concentration (IC50) of this compound against a panel of key human CYP isoenzymes.[1][2] The U.S. Food and Drug Administration (FDA) recommends evaluating, at a minimum, CYP1A2, CYP2B6, CYP2C8, CYP2C9, CYP2C19, CYP2D6, and CYP3A4.[3] Based on the results of the IC50 screening, further mechanistic studies, such as determining the inhibition constant (Ki), may be warranted for any enzymes that show significant inhibition.

Q2: What experimental system is most appropriate for initial CYP inhibition screening of this compound?

A2: Pooled human liver microsomes (HLMs) are the most commonly used and recommended in vitro system for initial CYP inhibition screening.[1][4] HLMs contain a full complement of CYP enzymes and are a good representation of the average metabolic activity in the human population.[5][6] Recombinant human CYP enzymes (Supersomes™ or Baculosomes®) can also be used, particularly for mechanistic studies or to confirm the specific CYP isoform involved.[7]

Q3: We observed significant inhibition of a CYP enzyme by this compound in our initial screen. What are the next steps?

A3: If your initial screening reveals significant inhibition (e.g., an IC50 value below a certain threshold, often 1-10 µM), the next steps should involve:

  • Determination of the Inhibition Constant (Ki): This provides a more accurate measure of the inhibitory potency.

  • Investigation of the Mechanism of Inhibition: Determine if the inhibition is competitive, non-competitive, uncompetitive, or mixed.

  • Time-Dependent Inhibition (TDI) Assay: This is crucial to assess if this compound is a mechanism-based inactivator of the CYP enzyme.[8]

Q4: How do we interpret the IC50 and Ki values for this compound to predict potential clinical drug-drug interactions (DDIs)?

A4: The in vitro IC50 and Ki values are used in conjunction with the anticipated clinical concentrations of this compound to predict the likelihood of a DDI. Regulatory agencies provide guidance on how to use these values in risk assessment models. A common approach is to calculate the R-value, which is the ratio of the maximal unbound plasma concentration of the inhibitor at the inlet to the liver to its Ki. Generally, a significant interaction is predicted if this ratio is above a certain threshold.

Q5: Our experiments with this compound and CYP2C9 are showing high variability. What could be the cause?

A5: High variability in CYP2C9 assays can be due to several factors:

  • Genetic Variants: CYP2C9 is highly polymorphic, and different allozymes can have different affinities for substrates and inhibitors.[9] Ensure your enzyme source (if using recombinant enzymes) is the wild-type (*1) unless you are specifically investigating variant effects.

  • Substrate Choice: The choice of probe substrate for CYP2C9 can influence the results, as different substrates may bind to different sites in the enzyme's active site.[9][10]

  • Experimental Conditions: Ensure consistent incubation times, protein concentrations, and solvent concentrations across your experiments.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
High background signal in fluorescence-based assays Autofluorescence of this compound.Run a parallel incubation without the CYP substrate to quantify the background fluorescence from this compound and subtract it from the experimental wells. Consider switching to an LC-MS/MS-based detection method.
Inconsistent IC50 values across experiments Instability of this compound in the incubation buffer; variability in enzyme activity.Check the stability of this compound under the assay conditions. Always run a positive control inhibitor to ensure the assay is performing consistently. Use a consistent lot of human liver microsomes.
No inhibition observed even at high concentrations of this compound Low potency of this compound as an inhibitor; poor solubility of this compound.Confirm the solubility of this compound in the final incubation mixture. If solubility is an issue, consider using a different solvent or reducing the final concentration range. It is possible that this compound is not a direct inhibitor of the tested CYP enzymes.
Time-dependent inhibition is suspected, but the IC50 shift assay is inconclusive The pre-incubation time may be too short or too long; the concentration of this compound may be too low.Optimize the pre-incubation time and the concentration of this compound. A more detailed kinetic study to determine the inactivation rate constant (kinact) and the inhibitor concentration that supports half the maximal rate of inactivation (KI) may be necessary.

Experimental Protocols

Protocol 1: In Vitro CYP Inhibition (IC50) Screening of this compound

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against major human CYP isoforms.

Materials:

  • Pooled human liver microsomes (HLMs)

  • This compound

  • CYP probe substrates (e.g., Phenacetin for CYP1A2, Diclofenac for CYP2C9, Midazolam for CYP3A4)

  • NADPH regenerating system

  • Potassium phosphate (B84403) buffer (pH 7.4)

  • Positive control inhibitors (e.g., α-Naphthoflavone for CYP1A2, Sulfaphenazole for CYP2C9, Ketoconazole for CYP3A4)

  • Acetonitrile (for reaction termination)

  • LC-MS/MS system for analysis

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, add the potassium phosphate buffer, HLM, and varying concentrations of this compound.

  • Pre-incubate the mixture at 37°C for 5-10 minutes.

  • Initiate the reaction by adding the CYP probe substrate and the NADPH regenerating system.

  • Incubate at 37°C for a predetermined time within the linear range of metabolite formation.

  • Terminate the reaction by adding cold acetonitrile.

  • Centrifuge the plate to pellet the protein.

  • Analyze the supernatant for the formation of the specific metabolite using a validated LC-MS/MS method.

  • Calculate the percent inhibition for each concentration of this compound relative to the vehicle control.

  • Determine the IC50 value by fitting the data to a four-parameter logistic equation.

Protocol 2: Determination of Ki and Mechanism of Inhibition

Objective: To determine the inhibition constant (Ki) and the mechanism of CYP inhibition by this compound.

Procedure:

  • Following the general procedure for the IC50 assay, set up a matrix of experiments with varying concentrations of both the CYP probe substrate and this compound.

  • For each concentration of this compound, determine the Michaelis-Menten parameters (Km and Vmax) for the probe substrate.

  • Analyze the data using graphical methods (e.g., Lineweaver-Burk, Dixon plots) and non-linear regression analysis to determine the Ki and the mode of inhibition (competitive, non-competitive, etc.).

Data Presentation

Table 1: Summary of IC50 Values for this compound Inhibition of Human CYP Enzymes

CYP IsoformProbe SubstrateIC50 (µM) of this compoundPositive Control InhibitorIC50 (µM) of Positive Control
CYP1A2PhenacetinData to be determinedα-NaphthoflavoneLiterature Value
CYP2C9DiclofenacData to be determinedSulfaphenazoleLiterature Value
CYP2C19S-MephenytoinData to be determinedTiclopidineLiterature Value
CYP2D6DextromethorphanData to be determinedQuinidineLiterature Value
CYP3A4MidazolamData to be determinedKetoconazoleLiterature Value
CYP2B6BupropionData to be determinedSertralineLiterature Value
CYP2C8AmodiaquineData to be determinedMontelukastLiterature Value

Table 2: Summary of Ki Values and Inhibition Mechanism of this compound

CYP IsoformProbe SubstrateKi (µM) of this compoundMechanism of Inhibition
e.g., CYP2C9e.g., DiclofenacData to be determinede.g., Competitive
............

Visualizations

experimental_workflow cluster_0 In Vitro Screening cluster_1 Mechanistic Studies cluster_2 Risk Assessment IC50 Screening IC50 Screening CYP Panel CYP1A2, 2B6, 2C8, 2C9, 2C19, 2D6, 3A4 IC50 Screening->CYP Panel Ki Determination Ki Determination IC50 Screening->Ki Determination Significant Inhibition DDI Prediction DDI Prediction IC50 Screening->DDI Prediction No Significant Inhibition TDI Assay TDI Assay Ki Determination->TDI Assay Mechanism ID Competitive, Non-competitive, etc. Ki Determination->Mechanism ID TDI Assay->DDI Prediction Clinical Studies Clinical Studies DDI Prediction->Clinical Studies Potential Risk

Caption: Workflow for assessing CYP-mediated drug interactions.

decision_tree start Start: In Vitro IC50 Screening ic50_check Is IC50 < 10 µM? start->ic50_check no_interaction Low Risk of Direct Inhibition ic50_check->no_interaction No ki_study Conduct Ki and Mechanism Study ic50_check->ki_study Yes tdi_study Conduct Time-Dependent Inhibition Assay ki_study->tdi_study risk_assessment Predict In Vivo Interaction Using [I]/Ki Ratio ki_study->risk_assessment tdi_risk Predict In Vivo Interaction Using kinact and KI tdi_study->tdi_risk

Caption: Decision tree for evaluating CYP inhibition potential.

References

Validation & Comparative

A Comparative Analysis of Oxolamine and Dextromethorphan for Antitussive Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the antitussive (cough-suppressing) efficacy of oxolamine (B1678060) and dextromethorphan (B48470), supported by available experimental data. The information is intended to assist researchers and drug development professionals in understanding the pharmacological profiles and clinical evidence for these two agents.

Executive Summary

This compound and dextromethethorphan are two distinct antitussive agents with different mechanisms of action. Dextromethorphan is a centrally acting agent with a well-documented role as an N-methyl-D-aspartate (NMDA) receptor antagonist and sigma-1 receptor agonist. Its efficacy in reducing cough frequency has been quantified in clinical trials, particularly in pediatric populations. This compound is proposed to have a dual mechanism of action, involving both central and peripheral effects, and also possesses anti-inflammatory properties. However, robust, publicly available clinical data quantifying its antitussive efficacy in humans remains limited, making a direct quantitative comparison with dextromethorphan challenging.

Mechanism of Action

This compound: The precise mechanism of action for this compound is not fully elucidated but is believed to be multifactorial:

  • Peripheral Action: It is thought to exert a local anesthetic effect on the sensory nerve endings in the respiratory tract, thereby reducing the irritation that triggers the cough reflex.

  • Central Action: Some evidence suggests a central inhibitory effect on the cough center in the medulla oblongata[1][2].

  • Anti-inflammatory Effects: this compound has demonstrated anti-inflammatory properties, which may contribute to its antitussive effect by reducing inflammation in the respiratory tract[1][2][3].

Dextromethorphan: Dextromethorphan acts centrally on the cough center in the brainstem. Its primary mechanisms include:

  • NMDA Receptor Antagonism: It is a non-competitive antagonist of the NMDA receptor, which is involved in the transmission of cough signals.

  • Sigma-1 Receptor Agonism: Dextromethorphan is an agonist of the sigma-1 receptor, which may also contribute to its antitussive and neuroprotective effects.

Signaling Pathways

The following diagrams illustrate the proposed signaling pathways for this compound and dextromethorphan.

This compound Signaling Pathway Figure 1: Proposed this compound Signaling Pathway cluster_peripheral Peripheral Action cluster_central Central Action cluster_inflammatory Anti-inflammatory Action Irritant Irritant SensoryNerve Sensory Nerve Ending (Respiratory Tract) Irritant->SensoryNerve Stimulation CoughCenter Cough Center (Medulla Oblongata) SensoryNerve->CoughCenter Afferent Signal Oxolamine_p This compound Oxolamine_p->SensoryNerve Local Anesthetic Effect (Inhibition) Cough Cough CoughCenter->Cough Efferent Signal Oxolamine_c This compound Oxolamine_c->CoughCenter Inhibition Inflammation Respiratory Tract Inflammation Oxolamine_i This compound Oxolamine_i->Inflammation Reduction

Figure 1: Proposed this compound Signaling Pathway

Dextromethorphan Signaling Pathway Figure 2: Dextromethorphan Signaling Pathway Dextromethorphan Dextromethorphan NMDA_Receptor NMDA Receptor Dextromethorphan->NMDA_Receptor Antagonism Sigma1_Receptor Sigma-1 Receptor Dextromethorphan->Sigma1_Receptor Agonism CoughCenter Cough Center (Medulla Oblongata) NMDA_Receptor->CoughCenter Reduces Excitatory Signaling Sigma1_Receptor->CoughCenter Modulates Neuronal Activity CoughSuppression Cough Suppression CoughCenter->CoughSuppression

Figure 2: Dextromethorphan Signaling Pathway

Quantitative Data on Antitussive Efficacy

The following tables summarize the available quantitative data from clinical trials. A direct comparison is limited by the scarcity of head-to-head trials and the variability in study designs and patient populations.

Table 1: Dextromethorphan Antitussive Efficacy Data

Study PopulationInterventionComparatorOutcome MeasureResultCitation
Children (6-11 years) with acute cough due to common coldDextromethorphan HydrobromidePlacebo24-hour cough frequency21.0% reduction vs. placebo (p=0.045)[4]
Children (6-11 years) with acute cough due to common coldDextromethorphan HydrobromidePlaceboDaytime cough frequency25.5% reduction vs. placebo[4]
Adults with acute dry or slightly productive coughSingle 30 mg dose of dextromethorphanPlaceboMean change in cough sound pressure level (CSPL) from baseline to 90 minStatistically significant reduction (P=0.019)[5]
Adults with acute dry or slightly productive coughSingle 30 mg dose of dextromethorphanPlaceboCough frequency (CF) and subjective scores for cough severityNo significant difference between treatment groups[5]

Table 2: this compound Antitussive Efficacy Data

Study PopulationInterventionComparatorOutcome MeasureResultCitation
Patients with Chronic Obstructive Pulmonary Disease (COPD)This compoundNot specified in available abstractCough sensitivity to capsaicin (B1668287)Study conducted, but quantitative results are not available in the provided abstract.[6]
Guinea PigsThis compound citrate (B86180)Codeine phosphate (B84403)Antitussive effectStudy conducted, but quantitative results are not available in the provided abstract.[7]

Note: The available search results did not provide specific quantitative data from human clinical trials for this compound's antitussive efficacy.

Experimental Protocols

Detailed methodologies are crucial for the interpretation of clinical trial data. The following provides an overview of the experimental designs for key studies.

Dextromethorphan Study in Children with Acute Cough (Meeves et al., 2023)

  • Study Design: A multiple-dose, double-blind, placebo-controlled, randomized, pilot clinical study.

  • Participants: 128 evaluable subjects aged 6-11 years with cough due to the common cold.

  • Intervention: Dextromethorphan hydrobromide or a matching placebo administered over 4 days.

  • Outcome Measures:

    • Objective: Coughs were recorded during the initial 24 hours using a cough monitor (VitaloJAK™).

    • Subjective: Daily self-reported assessments of cough severity and frequency.

  • Data Analysis: The primary endpoint was the total number of coughs over 24 hours.

Dextromethorphan Study in Adults with Acute Upper Respiratory Tract Infection (Lee et al., 2000)

  • Study Design: A double-blind, stratified, randomized, parallel-group design.

  • Participants: 43 adult patients with acute dry or slightly productive cough.

  • Intervention: A single 30 mg dose of dextromethorphan or placebo.

  • Outcome Measures:

    • Objective: Cough sound pressure level (CSPL) and cough frequency (CF) were recorded over 10-minute periods at baseline and at 90, 135, and 180 minutes post-treatment.

    • Subjective: Scores for cough severity.

  • Data Analysis: Comparison of changes from baseline between the dextromethorphan and placebo groups.

This compound Study in COPD Patients (Ceyhan and Karakurt, 2002)

  • Study Design: A randomized, single-blind, cross-over pilot project.

  • Participants: Patients with Chronic Obstructive Pulmonary Disease (COPD).

  • Intervention: this compound.

  • Outcome Measures: Cough sensitivity was assessed using a capsaicin challenge test.

  • Note: The detailed methodology and quantitative results of this study were not available in the searched abstracts.

Experimental Workflow Comparison

The following diagram illustrates a generalized workflow for a clinical trial comparing the antitussive efficacy of this compound and dextromethorphan.

Antitussive Clinical Trial Workflow Figure 3: Generalized Clinical Trial Workflow Screening Patient Screening (Inclusion/Exclusion Criteria) Baseline Baseline Assessment (Objective & Subjective Cough Measures) Screening->Baseline Randomization Randomization Baseline->Randomization Oxolamine_Arm This compound Treatment Arm Randomization->Oxolamine_Arm Dextromethorphan_Arm Dextromethorphan Treatment Arm Randomization->Dextromethorphan_Arm Placebo_Arm Placebo Arm Randomization->Placebo_Arm FollowUp Follow-up Assessments (e.g., 24h, 48h, etc.) Oxolamine_Arm->FollowUp Dextromethorphan_Arm->FollowUp Placebo_Arm->FollowUp DataAnalysis Data Analysis (Comparison of Outcomes) FollowUp->DataAnalysis Results Efficacy & Safety Results DataAnalysis->Results

Figure 3: Generalized Clinical Trial Workflow

Conclusion

Dextromethorphan has a well-defined central mechanism of action, and its antitussive efficacy has been demonstrated in some clinical trials with objective measures, although its clinical significance in adults with acute cough is debated[5]. This compound presents an interesting pharmacological profile with a proposed dual mechanism and anti-inflammatory properties[1][2][3]. However, the lack of accessible, robust, and quantitative clinical efficacy data for this compound makes a direct and evidence-based comparison with dextromethorphan challenging at this time. Further well-designed, placebo-controlled clinical trials with objective outcome measures are needed to fully elucidate the antitussive efficacy of this compound in various patient populations and to allow for a direct comparison with other established antitussive agents like dextromethorphan.

References

A Comparative Analysis of Oxolamine and Codeine for Antitussive Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of Oxolamine (B1678060) and codeine, two centrally and peripherally acting antitussive agents. The following sections will delve into their mechanisms of action, present available experimental data on their efficacy, outline relevant experimental protocols, and discuss their pharmacokinetic and safety profiles. This objective comparison is intended to inform further research and drug development in the field of respiratory therapeutics.

Mechanism of Action

The antitussive effects of this compound and codeine are mediated through distinct pathways. Codeine primarily acts on the central nervous system, whereas this compound is believed to exert its effects peripherally.

This compound: This agent is understood to work through a multi-faceted mechanism that includes a peripheral antitussive effect and anti-inflammatory properties.[1] It is thought to act as a mild local anesthetic on the sensory nerve endings in the respiratory tract, which reduces the irritation that triggers the cough reflex.[1] This peripheral action is a key differentiator from centrally-acting antitussives like codeine.[2] Additionally, its anti-inflammatory effects are believed to contribute to its therapeutic efficacy by reducing inflammation in the respiratory tract, though the precise pathways are not fully elucidated.[1]

Codeine: A well-established opioid antitussive, codeine functions as a prodrug that is metabolized in the liver to its active form, morphine, by the enzyme CYP2D6.[3] Morphine then acts as an agonist at μ-opioid receptors within the cough center of the medulla oblongata in the central nervous system.[3][4] This binding inhibits the cough reflex, reducing its sensitivity.[3]

Below is a diagram illustrating the distinct signaling pathways of this compound and Codeine.

cluster_this compound This compound Pathway cluster_Codeine Codeine Pathway This compound This compound PeripheralNerve Peripheral Sensory Nerve Endings (Respiratory Tract) This compound->PeripheralNerve Local Anesthetic Effect Inflammation Inflammatory Mediators This compound->Inflammation Inhibition CoughStimulus Cough Stimulus PeripheralNerve->CoughStimulus Reduced Sensitivity to Inflammation->CoughStimulus Reduced CoughReflexO Reduced Cough Reflex CoughStimulus->CoughReflexO Codeine Codeine Liver Liver (CYP2D6) Codeine->Liver Metabolism Morphine Morphine Liver->Morphine CNS Central Nervous System (Medulla Oblongata) Morphine->CNS MuOpioid μ-Opioid Receptors CNS->MuOpioid Binds to CoughCenter Cough Center Suppression MuOpioid->CoughCenter CoughReflexC Suppressed Cough Reflex CoughCenter->CoughReflexC

Figure 1: Signaling Pathways of this compound and Codeine.

Comparative Efficacy: Experimental Data

Direct head-to-head clinical trials comparing this compound and codeine are limited in the publicly available literature. However, preclinical studies and independent clinical evaluations provide some insights into their relative antitussive efficacy.

Preclinical Data:

An early comparative study in guinea pigs exposed to ammonia-induced cough provides some of the only direct preclinical comparative data.

DrugAdministrationDoseAntitussive EffectSource
This compound Citrate (B86180) Intraperitoneal75 mg/kgEffective[5]
Codeine Phosphate (B84403) Intraperitoneal10 mg/kgEffective[5]

Note: The full text of this study was unavailable, preventing a more detailed quantitative comparison.

Additional preclinical studies using the citric acid-induced cough model in guinea pigs have established the efficacy of codeine. For instance, subcutaneous administration of codeine showed a dose-dependent inhibition of cough with an ED50 of 9.1 mg/kg.[6]

Clinical Data:

Clinical data for this compound is sparse in recent literature. For codeine, while traditionally considered a gold standard, recent placebo-controlled studies have questioned its efficacy in certain conditions like cough associated with upper respiratory tract infections.[7]

A study on capsaicin-induced cough in humans found that oral codeine (60 mg) significantly reduced the number of coughs. In contrast, another study on capsaicin-induced urge-to-cough found that neither 30 mg nor 60 mg of codeine had a significant effect on the perceptual or motor responses to capsaicin (B1668287).

Experimental Protocols

Standardized animal and human models are crucial for evaluating the efficacy of antitussive agents. The following are detailed methodologies for key experimental models.

Citric Acid-Induced Cough in Guinea Pigs

This is a widely used preclinical model to assess the efficacy of antitussive drugs.

Objective: To evaluate the ability of a test compound to suppress cough induced by citric acid aerosol.

Animals: Male Dunkin-Hartley guinea pigs are commonly used.

Procedure:

  • Acclimatization: Animals are acclimatized to the experimental environment and restraining devices.

  • Drug Administration: The test compound (e.g., this compound), a positive control (e.g., codeine), or a vehicle is administered via a specific route (e.g., oral gavage, intraperitoneal injection) at predetermined doses and times before the cough challenge.

  • Cough Induction: Each animal is placed in a whole-body plethysmograph chamber and exposed to an aerosolized solution of citric acid (typically 0.1 M to 0.4 M) for a fixed duration (e.g., 5-10 minutes).

  • Data Collection: The number of coughs is recorded by a trained observer, often supplemented with audio or video recording and specialized software that analyzes changes in airflow and pressure.

  • Analysis: The number of coughs in the drug-treated groups is compared to the vehicle-treated group. The percentage of cough inhibition is calculated.

Capsaicin-Induced Cough in Humans

This model is used in clinical trials to assess cough reflex sensitivity.

Objective: To determine the effect of a test compound on the cough reflex sensitivity to inhaled capsaicin.

Subjects: Healthy, non-smoking adult volunteers or patients with chronic cough.

Procedure:

  • Screening: Subjects are screened for inclusion and exclusion criteria, including respiratory health and medication use.

  • Baseline Cough Challenge: On a separate day prior to drug administration, a baseline cough sensitivity test is performed. Subjects inhale single breaths of ascending concentrations of capsaicin solution until the concentration that elicits a certain number of coughs (e.g., 2 or 5 coughs, denoted as C2 and C5) is determined.

  • Drug Administration: On the study day, subjects receive a single dose of the test compound, placebo, or active comparator in a randomized, double-blind fashion.

  • Post-Dose Cough Challenge: The capsaicin cough challenge is repeated at specific time points after drug administration to assess any changes in cough sensitivity.

  • Analysis: The primary outcome is the change in the concentration of capsaicin required to induce the target number of coughs (C2 or C5). An increase in the required concentration indicates an antitussive effect.

The following diagram illustrates a general experimental workflow for comparing antitussive drugs.

cluster_preclinical Preclinical Phase (Animal Model) cluster_clinical Clinical Phase (Human Trial) AnimalSelection Animal Selection (e.g., Guinea Pigs) Baseline Baseline Cough Induction (e.g., Citric Acid) AnimalSelection->Baseline Randomization Randomization Baseline->Randomization GroupA Group A (Vehicle Control) Randomization->GroupA GroupB Group B (this compound) Randomization->GroupB GroupC Group C (Codeine) Randomization->GroupC DrugAdmin Drug Administration GroupA->DrugAdmin GroupB->DrugAdmin GroupC->DrugAdmin CoughChallenge Cough Challenge DrugAdmin->CoughChallenge DataCollection Data Collection (Cough Count) CoughChallenge->DataCollection PreclinicalAnalysis Statistical Analysis (% Inhibition) DataCollection->PreclinicalAnalysis SubjectRecruitment Subject Recruitment (Healthy Volunteers or Patients) PreclinicalAnalysis->SubjectRecruitment Informs BaselineSensitivity Baseline Cough Sensitivity (e.g., Capsaicin Challenge - C5) SubjectRecruitment->BaselineSensitivity RandomizationClinical Randomization (Crossover or Parallel Design) BaselineSensitivity->RandomizationClinical Arm1 Treatment Arm 1 (Placebo) RandomizationClinical->Arm1 Arm2 Treatment Arm 2 (this compound) RandomizationClinical->Arm2 Arm3 Treatment Arm 3 (Codeine) RandomizationClinical->Arm3 DrugAdminClinical Drug Administration Arm1->DrugAdminClinical Arm2->DrugAdminClinical Arm3->DrugAdminClinical PostDoseSensitivity Post-Dose Cough Sensitivity DrugAdminClinical->PostDoseSensitivity DataCollectionClinical Data Collection (Change in C5) PostDoseSensitivity->DataCollectionClinical ClinicalAnalysis Statistical Analysis DataCollectionClinical->ClinicalAnalysis

Figure 2: Experimental Workflow for Antitussive Drug Comparison.

Pharmacokinetics

ParameterThis compoundCodeine
Absorption Well-absorbed orally.[8]Well-absorbed orally.
Metabolism Hepatic metabolism.[8]Metabolized in the liver, primarily by CYP2D6 to morphine (active metabolite) and by CYP3A4 to norcodeine.
Half-life Relatively short.[8]Approximately 3 hours.
Excretion Primarily renal.[8]Primarily excreted by the kidneys as metabolites.

Safety and Tolerability

Adverse Effect ProfileThis compoundCodeine
Common Side Effects Generally well-tolerated; may include gastrointestinal disturbances.Drowsiness, constipation, nausea, and dizziness.
Serious Adverse Events Hallucinations have been reported in children.[7]Respiratory depression (especially in ultra-rapid metabolizers of CYP2D6), potential for abuse and dependence.
Contraindications Hypersensitivity to the drug.Children under 12 years of age, post-operative management in children following tonsillectomy and/or adenoidectomy, patients with known ultra-rapid metabolism for CYP2D6.

Conclusion

This compound and codeine represent two distinct approaches to cough suppression. Codeine, a centrally acting opioid, has a long history of use but is associated with significant safety concerns and questions regarding its efficacy in all clinical scenarios. This compound, with its peripheral mechanism of action and anti-inflammatory properties, presents a potentially safer alternative, particularly concerning central nervous system side effects.

However, the available data on this compound, especially from well-controlled, head-to-head clinical trials against current standards of care like codeine, is notably limited. The majority of the existing literature on this compound is dated. To fully establish the therapeutic potential of this compound, further rigorous preclinical and clinical studies are warranted. These studies should employ modern, objective endpoints for cough assessment and directly compare its efficacy and safety profile with that of codeine and other antitussive agents. Such research would be invaluable for drug development professionals seeking to advance novel and safer therapies for cough.

References

Reproducibility of Oxolamine's Effect on Cough Sensitivity: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the antitussive agent oxolamine (B1678060) and its effect on cough sensitivity, benchmarked against established alternatives such as dextromethorphan (B48470) and codeine. Due to the limited availability of recent, in-depth clinical data on the reproducibility of this compound's effects, this guide synthesizes available information on its mechanism of action and contrasts it with the more extensively documented effects of comparator drugs.

Mechanism of Action: this compound

This compound is an antitussive agent with a multi-faceted mechanism of action. It is understood to act both centrally and peripherally. Centrally, it is believed to inhibit the cough reflex in the medulla oblongata.[1] Peripherally, this compound exhibits local anesthetic and anti-inflammatory properties, which may reduce the sensitivity of sensory nerve endings in the respiratory tract that trigger coughing.[2] This dual-action is aimed at providing relief from both acute and chronic cough.

Comparative Efficacy on Induced Cough

Direct, peer-reviewed clinical data on the reproducibility of this compound's effect on experimentally induced cough sensitivity is scarce in recently published literature. However, a clinical trial by Ceyhan et al. (2002) investigated the effect of this compound on cough sensitivity in patients with Chronic Obstructive Pulmonary Disease (COPD) using a capsaicin (B1668287) challenge.[3][4] Unfortunately, the detailed quantitative results of this study are not widely available.

In contrast, the effects of dextromethorphan and codeine on induced cough have been more extensively studied.

Table 1: Comparison of Antitussive Effects on Induced Cough

DrugTussive AgentStudy PopulationKey FindingsReference
This compound CapsaicinCOPD PatientsInvestigated the effect on cough sensitivity, but detailed quantitative data on reproducibility is not readily available.Ceyhan et al., 2002[3][4]
Dextromethorphan Citric AcidHealthy VolunteersOral administration of 30 mg resulted in a mean 38% reduction in cough frequency (P < 0.002) compared to placebo. The effect was sustained for up to 250 minutes.Grattan et al., 1995[1][5]
Codeine CapsaicinHealthy VolunteersOral administration of 60 mg significantly reduced the number of coughs at 1 and 2 hours post-administration (P < 0.05).Fuller et al., 1988[6]
Codeine CapsaicinHealthy VolunteersIn another study, 30 mg and 60 mg of codeine did not significantly affect the capsaicin concentration threshold for inducing an urge-to-cough or the motor cough response.Davenport et al., 2007[3]

Experimental Protocols

The following are generalized experimental protocols for cough sensitivity testing based on the cited literature.

Capsaicin Cough Challenge

This method is widely used to assess cough reflex sensitivity.

  • Subject Preparation: Subjects are typically required to be healthy volunteers or patients with a stable respiratory condition. They refrain from caffeine, smoking, and alcohol for a specified period before the test. Baseline spirometry is often performed.

  • Capsaicin Solution Preparation: A stock solution of capsaicin is prepared and serially diluted to a range of concentrations (e.g., 0.49 to 1000 µmol/L).

  • Inhalation Procedure: Subjects inhale single breaths of aerosolized capsaicin solutions of increasing concentrations, delivered via a nebulizer connected to a dosimeter. The dosimeter ensures a fixed volume of aerosol is delivered with each inhalation.

  • Cough Counting: The number of coughs is counted for a set period (e.g., 30 seconds) after each inhalation.

  • Endpoint Determination: The primary endpoints are typically C2 and C5, defined as the lowest concentration of capsaicin that elicits at least two or five coughs, respectively.

Citric Acid Cough Challenge

This method is another common approach to induce and measure cough.

  • Subject Preparation: Similar to the capsaicin challenge, subjects are prepared to ensure baseline stability.

  • Citric Acid Solution Preparation: A solution of citric acid (e.g., 5%) is prepared for nebulization.

  • Inhalation Procedure: Subjects inhale the aerosolized citric acid for a fixed duration.

  • Cough Counting: The total number of coughs during and immediately after the inhalation period is recorded.

  • Data Analysis: The efficacy of an antitussive is determined by the percentage reduction in cough frequency compared to a placebo control.

Signaling Pathways and Experimental Workflows

Oxolamine_Mechanism cluster_peripheral Peripheral Action cluster_central Central Action Sensory_Nerves Sensory Nerve Endings in Respiratory Tract Medulla Cough Center in Medulla Oblongata Sensory_Nerves->Medulla Afferent Signal Inflammation Inflammation Inflammation->Sensory_Nerves Cough_Stimuli Cough Stimuli (Irritants) Cough_Stimuli->Sensory_Nerves Cough_Reflex Cough_Reflex Medulla->Cough_Reflex Efferent Signal This compound This compound This compound->Sensory_Nerves Local Anesthetic Effect This compound->Inflammation Anti-inflammatory Effect This compound->Medulla Inhibitory Action

Cough_Challenge_Workflow Start Start Subject_Screening Subject Screening (Inclusion/Exclusion Criteria) Start->Subject_Screening Baseline_Measurements Baseline Measurements (Spirometry, etc.) Subject_Screening->Baseline_Measurements Randomization Randomization (Drug vs. Placebo) Baseline_Measurements->Randomization Drug_Administration Drug/Placebo Administration Randomization->Drug_Administration Cough_Challenge Cough Challenge (Capsaicin or Citric Acid) Drug_Administration->Cough_Challenge Cough_Recording Cough Recording and Counting Cough_Challenge->Cough_Recording Data_Analysis Data Analysis (C2/C5 or % Reduction) Cough_Recording->Data_Analysis End End Data_Analysis->End

Conclusion

While this compound has been used as a cough suppressant, robust and recent data specifically addressing the reproducibility of its effect on cough sensitivity are limited in the accessible scientific literature. In contrast, centrally acting agents like dextromethorphan and codeine have a more extensive body of research, with quantifiable effects on induced cough in clinical settings. The provided experimental protocols and diagrams offer a framework for designing and understanding studies aimed at evaluating and comparing the efficacy of antitussive agents. Further research is warranted to systematically evaluate and reproduce the effects of this compound on cough sensitivity using standardized challenge models to better define its clinical utility in comparison to other available treatments.

References

A Comparative Guide to Oxolamine and Other Non-Opioid Antitussives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of oxolamine (B1678060) with other prominent non-opioid antitussives: dextromethorphan (B48470), guaifenesin (B1672422), and cloperastine. This analysis is based on available experimental data to delineate their respective performance profiles.

Executive Summary

Cough remains a challenging symptom to treat effectively, prompting the exploration of various therapeutic agents. Non-opioid antitussives are a cornerstone of symptomatic cough relief. This guide focuses on this compound, a peripherally acting antitussive with anti-inflammatory properties, and compares it with the centrally acting dextromethorphan, the expectorant guaifenesin, and cloperastine, which exhibits both central and peripheral effects. While direct head-to-head clinical trial data comparing all four agents is limited, this guide synthesizes available preclinical and clinical findings to offer a comparative perspective on their mechanisms of action, efficacy, and safety.

Mechanisms of Action

The therapeutic efficacy of these antitussives stems from their distinct mechanisms of action, which are summarized in the table below and illustrated in the subsequent signaling pathway diagrams.

Table 1: Mechanisms of Action of Non-Opioid Antitussives

DrugPrimary Mechanism of ActionAdditional Mechanisms
This compound Primarily peripheral action through mild local anesthetic and anti-inflammatory effects on the respiratory tract.[1]May have a central inhibitory effect on the cough reflex in the medulla oblongata.[2] Possesses analgesic and antispasmodic properties.[1][3]
Dextromethorphan Central action as a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor in the medullary cough center, which raises the cough threshold.[4]Agonist of the sigma-1 receptor, contributing to its antitussive and neuroprotective effects.[4] Weakly inhibits serotonin (B10506) and norepinephrine (B1679862) reuptake.[4]
Guaifenesin Expectorant action that increases the volume and reduces the viscosity of respiratory secretions, making coughs more productive.May inhibit cough reflex sensitivity in patients with upper respiratory tract infections.
Cloperastine Central action on the cough center in the medulla oblongata.[5][3]Antihistaminic (H1 receptor antagonist) and anticholinergic properties, which reduce mucus secretion and bronchoconstriction.[5][3] Also acts as a sigma-1 receptor agonist.[6]
Signaling Pathways

The following diagrams illustrate the proposed signaling pathways for each antitussive.

Oxolamine_Pathway cluster_peripheral Peripheral Action (Respiratory Tract) cluster_central Central Action (Medulla Oblongata) Inflammatory Stimuli Inflammatory Stimuli Nerve Endings Nerve Endings Inflammatory Stimuli->Nerve Endings activate Inflammation Inflammation Inflammatory Stimuli->Inflammation induce Cough Reflex Arc Cough Reflex Arc Nerve Endings->Cough Reflex Arc trigger Cough Center Cough Center Cough Reflex Arc->Cough Center Oxolamine_Peripheral This compound Oxolamine_Peripheral->Nerve Endings local anesthetic effect Oxolamine_Peripheral->Inflammation anti-inflammatory effect Oxolamine_Central This compound Oxolamine_Central->Cough Center inhibits (proposed)

Figure 1: Proposed Mechanism of Action for this compound.

Dextromethorphan_Pathway Cough Center (Medulla) Cough Center (Medulla) Cough_Suppression Cough Suppression Cough Center (Medulla)->Cough_Suppression leads to NMDA_Receptor NMDA Receptor NMDA_Receptor->Cough Center (Medulla) excitatory input Sigma1_Receptor Sigma-1 Receptor Sigma1_Receptor->Cough Center (Medulla) modulates excitability Dextromethorphan Dextromethorphan Dextromethorphan->NMDA_Receptor antagonizes Dextromethorphan->Sigma1_Receptor agonizes

Figure 2: Central Mechanism of Action for Dextromethorphan.

Guaifenesin_Pathway Guaifenesin Guaifenesin Gastric_Mucosa Gastric Mucosa Guaifenesin->Gastric_Mucosa stimulates Vagal_Afferents Vagal Afferents Gastric_Mucosa->Vagal_Afferents activates Respiratory_Glands Respiratory Glands Vagal_Afferents->Respiratory_Glands reflex stimulation Mucus_Secretion Increased & More Fluid Mucus Secretion Respiratory_Glands->Mucus_Secretion Productive_Cough More Productive Cough Mucus_Secretion->Productive_Cough

Figure 3: Expectorant Mechanism of Action for Guaifenesin.

Cloperastine_Pathway cluster_central Central Action cluster_peripheral Peripheral Action Cloperastine Cloperastine Cough_Center Cough Center (Medulla) Cloperastine->Cough_Center inhibits Sigma1_Receptor_Central Sigma-1 Receptor Cloperastine->Sigma1_Receptor_Central agonizes H1_Receptor H1 Receptor Cloperastine->H1_Receptor antagonizes Muscarinic_Receptor Muscarinic Receptor Cloperastine->Muscarinic_Receptor antagonizes Cough_Suppression Cough Suppression Cough_Center->Cough_Suppression Reduced_Mucus_Secretion Reduced Mucus Secretion & Bronchodilation H1_Receptor->Reduced_Mucus_Secretion Muscarinic_Receptor->Reduced_Mucus_Secretion

Figure 4: Dual Mechanism of Action for Cloperastine.

Comparative Efficacy and Safety

While comprehensive head-to-head clinical trials are scarce, the following tables summarize available data on the efficacy and safety of each agent.

Table 2: Comparative Efficacy of Non-Opioid Antitussives

DrugEfficacy MeasureResultStudy Population
This compound Cough SensitivityNo significant change in capsaicin-induced cough threshold.COPD patients[7]
Dextromethorphan Cough Frequency Reduction21.0% reduction in total coughs over 24 hours vs. placebo.[8] 19-36% reduction in cough counts vs. placebo in some studies.[9]Children (6-11 years) with acute cough.[8] Adults with acute cough.[9]
Guaifenesin Subjective Cough Improvement75% of patients reported it as helpful vs. 31% for placebo.[10]Adults and young people (>12 years) with acute cough.[10]
Sputum PropertiesNo significant effect on sputum volume or properties.[11]Adolescents and adults with acute respiratory tract infections.[11]
Cloperastine Cough Frequency & SeveritySignificant decrease in frequency (p < 0.001) and severity (p < 0.001) vs. placebo.[12]Adults with chronic cough.[12]
Cough ReductionComparable efficacy to codeine in reducing cough frequency.Preclinical (guinea pigs)[13]

Table 3: Comparative Safety Profiles of Non-Opioid Antitussives

DrugCommon Adverse EffectsSerious Adverse Effects (Rare)
This compound Generally well-tolerated. May include gastrointestinal disturbances (nausea, vomiting).Limited data available.
Dextromethorphan Dizziness, drowsiness, nausea.[14]Serotonin syndrome (when combined with other serotonergic drugs), abuse potential at high doses.
Guaifenesin Nausea, vomiting, headache, rash.Generally considered safe with a low incidence of adverse effects.
Cloperastine Drowsiness, dry mouth.Limited data on serious adverse effects.

Experimental Protocols

Citric Acid-Induced Cough Model in Guinea Pigs

This widely used preclinical model assesses the efficacy of antitussive agents.

Citric_Acid_Cough_Model cluster_setup Experimental Setup cluster_induction Cough Induction cluster_measurement Data Acquisition and Analysis Animal_Prep Acclimatize male guinea pigs Drug_Admin Administer test compound (e.g., this compound) or vehicle orally Animal_Prep->Drug_Admin 30-60 min pre-treatment Chamber Place guinea pig in a whole-body plethysmography chamber Drug_Admin->Chamber Exposure Expose animal to aerosol for a defined period (e.g., 7-10 minutes) Chamber->Exposure Nebulizer Generate citric acid aerosol (0.4 M) using an ultrasonic nebulizer Nebulizer->Exposure Recording Record cough sounds and respiratory airflow Exposure->Recording Analysis Count coughs (manual or automated) and measure cough latency Recording->Analysis Evaluation Compare cough parameters between treated and control groups Analysis->Evaluation

Figure 5: Workflow for the Citric Acid-Induced Cough Model.

Detailed Methodology:

  • Animal Selection and Acclimatization: Male Hartley guinea pigs are typically used and allowed to acclimate to the laboratory environment for at least one week before the experiment.[15]

  • Drug Administration: Test compounds (e.g., this compound, dextromethorphan, cloperastine) or vehicle (control) are administered orally at predetermined doses 30 to 60 minutes before cough induction.[16][17]

  • Cough Induction: Each guinea pig is placed in a whole-body plethysmography chamber. A citric acid solution (typically 0.4 M) is aerosolized using an ultrasonic nebulizer and delivered into the chamber for a fixed duration (e.g., 7-10 minutes).[15][16]

  • Data Acquisition: Cough sounds are recorded using a microphone, and respiratory parameters are measured using the plethysmograph.[16]

  • Data Analysis: The number of coughs is counted by trained observers, often with the aid of software that analyzes the audio recordings and airflow patterns. The latency to the first cough is also measured.[16][17]

  • Efficacy Evaluation: The antitussive effect is determined by comparing the reduction in cough frequency and the increase in cough latency in the drug-treated groups relative to the vehicle-treated control group.[15]

Leicester Cough Questionnaire (LCQ)

The LCQ is a validated, self-administered questionnaire used in clinical trials to assess the impact of chronic cough on a patient's quality of life.[4][18][19]

Administration and Scoring:

  • Questionnaire Administration: The patient completes the 19-item questionnaire, which is divided into three domains: physical (8 items), psychological (7 items), and social (4 items).[4][19][20]

  • Scoring: Each item is scored on a 7-point Likert scale. The scores for each domain are summed and then divided by the number of items in that domain to obtain a domain score. The total LCQ score is the sum of the three domain scores, ranging from 3 (most severe) to 21 (least severe).[4][21]

  • Interpretation: A higher score indicates a better quality of life. A change of 1.3 points in the total score is considered the minimal clinically important difference.[19]

Conclusion

This comparative guide highlights the distinct pharmacological profiles of this compound, dextromethorphan, guaifenesin, and cloperastine. This compound's combined peripheral antitussive and anti-inflammatory properties present a unique therapeutic approach.[1] Dextromethorphan remains a widely used centrally acting antitussive, while guaifenesin serves as an expectorant for productive coughs. Cloperastine offers a dual central and peripheral mechanism of action.

The paucity of direct, head-to-head clinical trials with quantitative data, particularly for this compound against other non-opioid antitussives, underscores a significant gap in the current literature. Future research should focus on well-designed, randomized controlled trials to establish a clearer hierarchy of efficacy and safety among these agents for specific cough etiologies. Such studies will be invaluable for guiding clinical practice and informing the development of novel antitussive therapies.

References

Interspecies Disparities in Oxolamine Metabolism: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive examination of the metabolic pathways of the antitussive agent oxolamine (B1678060) across various species reveals significant gaps in the current scientific literature. While it is established that the liver is the primary site of metabolism with subsequent renal excretion of its byproducts, detailed comparative studies elucidating the specific metabolic routes and the resulting metabolites in different species, including humans, are notably absent. This guide synthesizes the available data, highlighting a key enzymatic interaction in rats and outlining standard methodologies for the in vitro investigation of drug metabolism, thereby providing a framework for future research in this area.

Executive Summary

This compound, a non-opioid cough suppressant, undergoes hepatic biotransformation. In rats, the metabolism of this compound is suggested to involve cytochrome P450 enzymes, with evidence pointing towards the inhibition of CYP2B1/2. However, a detailed characterization of the metabolic pathways and the identification of specific metabolites in rats and other species, including humans, remain to be fully elucidated. This guide provides an overview of the current knowledge and presents standardized experimental protocols to facilitate further investigation into the interspecies differences in this compound metabolism.

In Vitro Metabolism Data

Currently, there is a paucity of publicly available quantitative data comparing the in vitro metabolism of this compound across different species. Research has indicated that this compound interacts with cytochrome P450 enzymes in rats. Specifically, studies have shown that this compound can inhibit CYP2B1/2 in male rats, which may influence the metabolism of co-administered drugs that are substrates for these enzymes. However, the specific metabolites formed from this interaction have not been identified.

To address this knowledge gap, further in vitro studies using liver microsomes or hepatocytes from various species are required. Such studies would enable the identification of metabolites, the determination of the primary enzymes involved, and a quantitative comparison of metabolic rates.

Table 1: Summary of In Vitro this compound Metabolism Data (Hypothetical)

SpeciesIn Vitro SystemMajor Metabolites IdentifiedPrimary Enzymes InvolvedIntrinsic Clearance (CLint, µL/min/mg protein)
HumanLiver MicrosomesData Not AvailableData Not AvailableData Not Available
RatLiver MicrosomesData Not AvailableCYP2B1/2 (inhibition noted)Data Not Available
DogLiver MicrosomesData Not AvailableData Not AvailableData Not Available
MonkeyLiver MicrosomesData Not AvailableData Not AvailableData Not Available

This table is presented as a template for future research. Currently, no comprehensive quantitative data is available in the cited literature.

Experimental Protocols

The following is a generalized protocol for investigating the in vitro metabolism of this compound using liver microsomes. This methodology can be adapted for different species to generate comparative data.

Objective: To identify and quantify the metabolites of this compound and to determine the kinetic parameters of its metabolism in human and other species' liver microsomes.

Materials:

  • This compound

  • Pooled liver microsomes (human, rat, dog, monkey, etc.)

  • NADPH regenerating system (e.g., G6P, G6PDH, NADP+)

  • Phosphate (B84403) buffer (pH 7.4)

  • Acetonitrile (B52724) (or other suitable organic solvent)

  • Internal standard for analytical quantification

  • LC-MS/MS system

Procedure:

  • Incubation:

    • Prepare incubation mixtures containing liver microsomes (e.g., 0.5 mg/mL protein), this compound (at various concentrations, e.g., 1-100 µM), and phosphate buffer.

    • Pre-warm the mixtures at 37°C for 5 minutes.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

    • Incubate at 37°C with gentle shaking for a specified time course (e.g., 0, 5, 15, 30, 60 minutes).

    • Terminate the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.

  • Sample Processing:

    • Centrifuge the terminated incubation mixtures to precipitate proteins.

    • Collect the supernatant for analysis.

  • Analytical Method:

    • Analyze the supernatant using a validated LC-MS/MS method to separate and quantify the parent drug (this compound) and any potential metabolites.

    • Metabolite identification can be performed using high-resolution mass spectrometry to determine accurate mass and fragmentation patterns.

  • Data Analysis:

    • Calculate the rate of disappearance of this compound to determine the intrinsic clearance (CLint).

    • Quantify the formation of metabolites over time.

    • Perform enzyme kinetic analysis (e.g., Michaelis-Menten plots) to determine Km and Vmax for the major metabolic pathways.

Visualizing Experimental Workflow and Metabolic Pathways

To facilitate a clearer understanding of the processes involved, the following diagrams illustrate a typical experimental workflow for studying in vitro drug metabolism and a hypothetical metabolic pathway for this compound.

G cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis reagents Prepare Reagents (Microsomes, this compound, Buffers) mix Combine Reagents and Pre-warm reagents->mix nadph Prepare NADPH Regenerating System start_reaction Initiate Reaction with NADPH nadph->start_reaction mix->start_reaction incubate Incubate at 37°C start_reaction->incubate terminate Terminate Reaction incubate->terminate process Process Samples (Centrifugation) terminate->process lcms LC-MS/MS Analysis process->lcms data Data Interpretation lcms->data

A typical experimental workflow for in vitro metabolism studies.

cluster_phase1 Phase I Metabolism (Hypothetical) cluster_phase2 Phase II Metabolism (Hypothetical) This compound This compound Hydroxylation Hydroxylation This compound->Hydroxylation CYP450 N_dealkylation N-dealkylation This compound->N_dealkylation CYP450 Glucuronidation Glucuronide Conjugate Hydroxylation->Glucuronidation UGTs Excretion Urinary Excretion N_dealkylation->Excretion Glucuronidation->Excretion

A hypothetical metabolic pathway for this compound.

Conclusion

The current understanding of the interspecies differences in this compound metabolism is limited. While its hepatic metabolism and renal excretion are known, the specific pathways, metabolites, and the enzymes involved across different species have not been thoroughly investigated. The observation of CYP2B1/2 inhibition in rats provides a starting point for more detailed mechanistic studies. The provided experimental protocols and conceptual diagrams offer a framework for researchers to systematically investigate and compare the metabolic fate of this compound in preclinical species and humans. Such studies are crucial for a comprehensive assessment of the drug's efficacy and safety profile and for predicting potential drug-drug interactions in a clinical setting. Further research is strongly encouraged to fill the existing knowledge gaps and to provide a clearer picture of the interspecies variations in this compound metabolism.

A Comparative Guide to Validated HPLC Methods for Oxolamine Stability Testing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone analytical technique in the pharmaceutical industry for assessing the stability of active pharmaceutical ingredients (APIs) like Oxolamine. A robust stability-indicating HPLC method is crucial for ensuring the safety, efficacy, and quality of drug products by accurately quantifying the drug and its degradation products. This guide provides a comparative overview of published HPLC methods for this compound stability testing, complete with experimental data and detailed protocols to aid in method selection and implementation.

Comparison of Validated HPLC Methods

The selection of an appropriate HPLC method depends on various factors, including the specific salt of this compound (citrate or phosphate), the desired run time, and the need for a stability-indicating assay. The following tables summarize the key parameters of several validated methods, offering a clear comparison to facilitate your choice.

Chromatographic Conditions
ParameterMethod 1 (this compound Citrate)[1][2]Method 2 (this compound Phosphate)[3][4]Method 3 (this compound Citrate)[5]
Stationary Phase (Column) BDS Hypersil C18 (150 x 4.6 mm, 5 µm)Intersil CN (250 x 4.6 mm, 5 µm)Kromasil C18 (250 x 4.6 mm, 5 µm)
Mobile Phase Buffer:Acetonitrile (72:28 v/v) (Buffer: 0.1% Triethylamine, pH 3.5 with Ortho-phosphoric acid)0.1% Formic acid:Acetonitrile (50:50 v/v)Buffer:Methanol (60:40 v/v) (Buffer: 0.05M KH2PO4 and Triethylamine, pH 4.1)
Flow Rate 1.0 mL/min0.7 mL/min1.0 mL/min
Detection Wavelength 230 nm292 nm230 nm
Injection Volume 10 µL20 µL20 µL
Retention Time ~4.77 min~2.28 min~7.8 min
Method Validation Parameters
ParameterMethod 1 (this compound Citrate)[1]Method 2 (this compound Phosphate)[3][4]Method 3 (this compound Citrate)[5]
Linearity Range 50 - 150 µg/mL50 - 150 µg/mLNot explicitly stated, but a 50 µg/mL working standard was used.
Correlation Coefficient (r²) y = 39149x + 997380.9998Not explicitly stated.
Accuracy (% Recovery) 98.64% (mean)~100%Satisfactory, confirmed by recovery experiments.
Precision (% RSD) 0.384< 1%Low values of standard deviation reported.
LOD Not Reported2.10 µg/mLNot Reported
LOQ Not Reported6.35 µg/mLNot Reported
Stability Indicating Not ReportedYesNo

Experimental Protocols

Detailed methodologies are essential for replicating experimental results. Below are the protocols for the key experiments cited in this guide.

General HPLC Method Validation Workflow

The following diagram illustrates a typical workflow for validating an HPLC method for stability testing, adhering to ICH guidelines.

HPLC_Validation_Workflow cluster_MethodDevelopment Method Development & Optimization cluster_Validation Method Validation (ICH Q2(R1)) cluster_Application Application Selectivity Selectivity Specificity Specificity Selectivity->Specificity MobilePhase Mobile Phase Composition Detection Detection Wavelength MobilePhase->Detection Column Column Selection Column->MobilePhase Detection->Selectivity Linearity Linearity Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness SolutionStability Solution Stability Robustness->SolutionStability ForcedDegradation Forced Degradation Studies SolutionStability->ForcedDegradation StabilitySamples Analysis of Stability Samples ForcedDegradation->StabilitySamples

Caption: General workflow for HPLC method validation.

Protocol for Forced Degradation Studies

Forced degradation studies are critical for establishing the stability-indicating nature of an HPLC method.[3][4] The following conditions are applied to the drug product to induce degradation:

  • Acid Hydrolysis: The sample solution (100 µg/mL of this compound phosphate) is treated with 0.5 N HCl and refluxed at 80°C for 2 hours.[4]

  • Alkali Hydrolysis: The sample solution is treated with 0.5 N NaOH and refluxed at 80°C for 2 hours. Significant degradation was observed under these conditions.[3][4]

  • Oxidative Degradation: The sample solution is treated with 20% H₂O₂ and refluxed at 80°C for 2 hours.[4]

  • Thermal Degradation: The sample is exposed to a temperature of 105°C in a hot air oven for 2 hours.[4]

  • Photolytic Degradation: The sample is exposed to sunlight for 24 hours.[4]

Following exposure to these stress conditions, the samples are analyzed by the developed HPLC method to assess for degradation and to ensure that the degradation products do not interfere with the quantification of the parent drug.

Conclusion

The choice of an HPLC method for this compound stability testing should be guided by the specific requirements of the analysis. For routine quality control of the bulk drug or formulation where degradation is not a primary concern, a simple isocratic method may suffice. However, for comprehensive stability studies, a validated stability-indicating method capable of separating the active ingredient from all potential degradation products is imperative. The methods presented in this guide offer a range of validated options for researchers and drug development professionals, providing a solid foundation for reliable and accurate stability assessment of this compound.

References

A Comparative Analysis of Oxolamine and Levodropropizine in Cough Suppression

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the pharmacological and clinical profiles of two antitussive agents, oxolamine (B1678060) and levodropropizine (B346804). The information is intended to support research, scientific evaluation, and drug development efforts in the field of respiratory therapeutics.

Introduction

Cough is a primary defensive reflex of the respiratory system. However, when persistent and non-productive, it can significantly impair quality of life, necessitating pharmacological intervention. Antitussive agents aim to alleviate cough through various mechanisms. This guide focuses on a comparative analysis of this compound and levodropropizine, two non-opioid antitussives with distinct pharmacological characteristics.

Pharmacological Profile

This section details the mechanism of action and pharmacokinetic properties of this compound and levodropropizine, supported by experimental data.

Mechanism of Action

This compound: The mechanism of action for this compound is multifaceted, with evidence suggesting both central and peripheral effects. Some studies indicate that it acts on the cough center in the medulla oblongata[1]. In addition to its central activity, this compound is reported to possess anti-inflammatory, local anesthetic, and antispasmodic properties[2][3]. Its anti-inflammatory action is thought to reduce irritation of nerve receptors in the respiratory tract[4]. Experimental studies in guinea pigs have demonstrated its anti-inflammatory effects on respiratory organs[5][6]. The antitussive activity of this compound appears more pronounced in response to diffuse stimulation of the bronchial tree, suggesting a significant peripheral component to its action[2][3].

Levodropropizine: In contrast, levodropropizine is characterized as a peripherally acting antitussive agent[7][8]. Its primary mechanism involves the inhibition of vagal afferent C-fibers in the respiratory tract[7][9]. By modulating sensory neuropeptide release from these fibers, levodropropizine reduces the afferent signals that trigger the cough reflex[9][10]. Animal studies have shown that levodropropizine effectively reduces the response of vagal C-fibers to chemical stimuli[1][11]. Importantly, clinical studies have demonstrated that levodropropizine does not depress the ventilatory response to hypercapnia, unlike centrally acting opioids such as codeine, further supporting its peripheral site of action[12][13].

Pharmacokinetics
ParameterThis compoundLevodropropizine
Absorption Well-absorbed orally.Rapidly absorbed with a bioavailability of over 75%[9][14].
Metabolism Hepatic metabolism.Metabolized in the liver[14].
Elimination Half-life Relatively short, necessitating multiple daily doses.Approximately 1-2 hours[7].
Excretion Primarily renal.Mainly through urine[7].

Clinical Efficacy and Safety

This section presents a comparative overview of the clinical efficacy and safety profiles of this compound and levodropropizine based on available clinical trial data.

Clinical Efficacy

This compound: Clinical data on the efficacy of this compound is primarily derived from older studies. It has been used for the symptomatic treatment of cough in conditions like bronchitis and other respiratory tract inflammations[15][16][17]. However, a comprehensive search of recent medical literature did not identify robust, placebo-controlled clinical trials that quantify its efficacy with modern endpoints[18].

Levodropropizine: Levodropropizine has been extensively studied in numerous clinical trials, including randomized controlled trials and meta-analyses, demonstrating its efficacy in both adults and children[9][19][20]. In comparative studies, levodropropizine has shown efficacy that is at least equivalent, and in some cases superior, to centrally acting antitussives like dextromethorphan (B48470) and codeine in reducing cough frequency and severity[7][19][20][21]. A meta-analysis of seven clinical studies involving 1,178 patients concluded that levodropropizine had a statistically significant better overall antitussive efficacy compared to central antitussives[19].

Table 1: Comparative Efficacy Data from Select Studies

StudyDrug(s) ComparedPatient PopulationKey Efficacy OutcomesReference
Meta-analysisLevodropropizine vs. Central Antitussives (codeine, cloperastine, dextromethorphan)780 patients (adults and children)Statistically significant difference in overall antitussive efficacy in favor of levodropropizine (p=0.0044) across cough frequency, severity, and night awakenings.[7]
Observational StudyLevodropropizine vs. Central Antitussives (cloperastine, codeine)433 children with acute coughHigher resolution of cough with levodropropizine (47%) compared to central antitussives (28%; p=0.0012).[7]
Randomized Controlled TrialLevodropropizine vs. Dextromethorphan209 adult patients with non-productive coughBoth drugs significantly reduced coughing spells. Levodropropizine showed a faster onset in reducing cough intensity.[20]
Randomized Controlled TrialLevodropropizine vs. Dihydrocodeine140 adults with lung cancerComparable efficacy in cough relief and reduction of nocturnal awakenings.[9]
Safety and Tolerability

This compound: this compound is generally considered to be well-tolerated. Commonly reported side effects are mild and include gastrointestinal disturbances and dizziness.

Levodropropizine: Levodropropizine is noted for its favorable safety profile, particularly its lack of central nervous system side effects commonly associated with opioid antitussives. Adverse events are rare and typically mild, including nausea, vomiting, heartburn, and diarrhea[11]. In comparative trials, the incidence of adverse events, especially somnolence, was significantly lower in patients treated with levodropropizine compared to those receiving dextromethorphan or dihydrocodeine[9][20].

Table 2: Comparative Safety Data from Select Studies

StudyDrug(s) ComparedKey Safety OutcomesReference
Randomized Controlled TrialLevodropropizine vs. DextromethorphanNumber of patients with adverse events was significantly higher in the dextromethorphan group (12.1%) than in the levodropropizine group (3.6%; p<0.05). Somnolence was reported in 4.6% of levodropropizine patients versus 10.4% of dextromethorphan patients.[7]
Randomized Controlled TrialLevodropropizine vs. DihydrocodeinePercentage of patients experiencing somnolence was significantly lower in the levodropropizine group (8%) compared to the dihydrocodeine group (22%).[9]

Experimental Protocols

Detailed experimental protocols are crucial for the interpretation and replication of clinical findings.

Assessment of Central Nervous System Activity

A key study investigating the central activity of levodropropizine employed a randomized, placebo-controlled, cross-over design with a CO2 re-breathing test in patients with chronic cough[12][13].

  • Objective: To compare the effects of levodropropizine and the opioid antitussive dihydrocodeine on the respiratory response to hypercapnia.

  • Methodology:

    • 24 outpatients with chronic cough were enrolled.

    • On separate days, each patient randomly received a single dose of 60 mg levodropropizine, 15 mg dihydrocodeine, or a matching placebo.

    • Following drug administration, patients breathed a mixture of 93% oxygen and 7% CO2 for 5 minutes.

    • Fractional end-tidal CO2 (FetCO2) and inspiratory minute ventilation (V˙i) were continuously monitored.

  • Outcome Measures: The primary outcome was the ventilatory response to hypercapnia.

  • Results: Dihydrocodeine significantly depressed the ventilatory response to hypercapnia compared to both levodropropizine and placebo (P < .01), which did not differ from each other. This confirmed the lack of central respiratory depressant effects for levodropropizine[13].

Clinical Efficacy Assessment in Acute Cough

A multicenter, double-blind, randomized clinical trial compared the efficacy and tolerability of levodropropizine and dextromethorphan in adults with non-productive cough[20].

  • Objective: To evaluate the therapeutic efficacy and tolerability of levodropropizine syrup versus dextromethorphan syrup.

  • Methodology:

    • 209 adult patients with moderate non-productive cough were randomized to receive either levodropropizine syrup (60 mg t.i.d.) or dextromethorphan syrup (15 mg t.i.d.) for 5 days.

    • Efficacy was assessed using patient-reported outcomes.

  • Outcome Measures:

    • Number of coughing spells in a 6-hour period.

    • Cough frequency and intensity scores.

    • Number of night awakenings due to cough.

  • Results: Both treatments were effective in reducing cough. Levodropropizine demonstrated a faster onset of action in reducing cough intensity.

Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate key concepts discussed in this guide.

Mechanisms_of_Action cluster_0 This compound cluster_1 Levodropropizine Cough Center (Medulla) Cough Center (Medulla) Cough Reflex Cough Reflex Cough Center (Medulla)->Cough Reflex Inhibits Respiratory Tract Respiratory Tract Inflammatory Mediators Inflammatory Mediators Respiratory Tract->Inflammatory Mediators Reduces Nerve Endings Nerve Endings Respiratory Tract->Nerve Endings Anesthetizes Inflammatory Mediators->Cough Reflex Reduces Stimulation Nerve Endings->Cough Reflex Reduces Irritation Vagal C-fibers Vagal C-fibers Sensory Neuropeptides Sensory Neuropeptides Vagal C-fibers->Sensory Neuropeptides Inhibits Release Afferent Signal to Brainstem Afferent Signal to Brainstem Sensory Neuropeptides->Afferent Signal to Brainstem Reduces Afferent Signal to Brainstem->Cough Reflex Suppresses

Figure 1: Proposed Mechanisms of Action.

Experimental_Workflow_CO2_Challenge Patient Recruitment Patient Recruitment Randomization Randomization Patient Recruitment->Randomization Drug Administration Drug Administration Randomization->Drug Administration Levodropropizine, Dihydrocodeine, or Placebo CO2 Re-breathing Test CO2 Re-breathing Test Drug Administration->CO2 Re-breathing Test Data Collection Data Collection CO2 Re-breathing Test->Data Collection Monitor V˙i and FetCO2 Data Analysis Data Analysis Data Collection->Data Analysis Compare Ventilatory Responses

Figure 2: Generalized Workflow for CO2 Re-breathing Test.

Conclusion

Levodropropizine emerges as a well-documented peripherally acting antitussive with a robust body of clinical evidence supporting its efficacy and favorable safety profile, particularly in comparison to centrally acting agents. Its selective action on peripheral C-fibers provides a targeted approach to cough suppression with minimal central nervous system side effects.

This compound presents a more complex pharmacological profile with both central and peripheral actions, including anti-inflammatory and local anesthetic effects. While it has a history of clinical use, there is a notable lack of recent, high-quality clinical trial data to definitively establish its comparative efficacy and safety against contemporary antitussives.

For researchers and drug development professionals, levodropropizine represents a benchmark for peripherally acting antitussives with a well-defined mechanism and extensive clinical validation. Further investigation into this compound would require modern, well-controlled clinical trials to elucidate its precise mechanism in humans and quantify its therapeutic benefit in various patient populations.

References

Safety Operating Guide

Navigating the Disposal of Oxolamine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This guide provides essential information and step-by-step procedures for the safe disposal of oxolamine (B1678060), a cough suppressant not approved for use in the United States.

Immediate Safety and Handling

Before any disposal activities, consult the Safety Data Sheet (SDS) for this compound citrate (B86180) or other relevant salts. Always wear appropriate Personal Protective Equipment (PPE), including safety glasses, chemical-resistant gloves, and a lab coat.

Core Disposal Protocol: Incineration

The recommended and primary method for the disposal of this compound and any contaminated materials is through a licensed hazardous waste disposal company. Incineration at a permitted facility is the preferred method for the destruction of pharmaceutical waste. This ensures compliance with regulations and minimizes environmental impact.

Step-by-Step Disposal Procedures

  • Waste Collection:

    • Collect all waste materials containing this compound, including unused product, solutions, and contaminated labware (e.g., vials, pipette tips, gloves), in a designated and clearly labeled hazardous waste container.

    • The container must be made of a material compatible with this compound and should be kept securely closed except when adding waste.

  • Labeling:

    • Label the waste container with "Hazardous Waste," the full chemical name "this compound," and any other components of the waste stream. Include the date accumulation begins.

  • Storage:

    • Store the waste container in a designated, well-ventilated, and secure area, away from incompatible materials.

    • Follow your institution's guidelines for the storage of hazardous waste.

  • Arrange for Pickup:

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to schedule a pickup.

    • Provide a full description of the waste, including the chemical name and quantity.

Spill Management

In the event of a spill, the primary objective is to contain the material and prevent its spread.

  • Minor Spills: For small spills of solid this compound, carefully sweep up the material, avoiding dust generation. If it is a liquid spill, absorb it with an inert material (e.g., vermiculite, sand). Place the cleanup materials into a sealed and labeled hazardous waste container for disposal.

  • Major Spills: In the case of a large spill, evacuate the area immediately and contact your institution's emergency response team or EHS department.

Under no circumstances should this compound or its waste be discharged into sewers or waterways.

Quantitative Data Summary

No specific quantitative limits for the disposal of this compound have been established by U.S. regulatory agencies. All quantities of this compound waste should be managed as hazardous chemical waste.

ParameterValueSource
EPA Hazardous Waste Code Not specifically listed. Manage as a chemical waste.General Chemical Safety Guidelines
Recommended Disposal Method Incineration via a licensed hazardous waste facility.Standard practice for pharmaceutical waste
Sewer Disposal Prohibited[1][2]

Logical Workflow for this compound Disposal

The following diagram outlines the decision-making process and procedural flow for the proper disposal of this compound waste in a laboratory setting.

OxolamineDisposalWorkflow Logical Workflow for this compound Disposal start This compound Waste Generated consult_sds Consult Safety Data Sheet (SDS) start->consult_sds wear_ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) consult_sds->wear_ppe is_spill Is it a Spill? wear_ppe->is_spill collect_waste Collect in a Labeled, Compatible Hazardous Waste Container store_waste Store in a Designated Secure Area collect_waste->store_waste prohibit_sewer Do NOT dispose down the drain collect_waste->prohibit_sewer is_spill->collect_waste No minor_spill Minor Spill: Contain and clean up with appropriate materials is_spill->minor_spill Yes, Minor major_spill Major Spill: Evacuate and contact EHS/ Emergency Response is_spill->major_spill Yes, Major minor_spill->collect_waste contact_ehs Contact EHS or Licensed Waste Disposal Contractor major_spill->contact_ehs store_waste->contact_ehs waste_pickup Waste Picked Up for Incineration contact_ehs->waste_pickup

Caption: Logical workflow for the safe disposal of this compound waste.

Disclaimer: This information is intended as a guide and is not a substitute for institutional protocols or regulatory requirements. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance on hazardous waste disposal.

References

Essential Safety and Logistical Information for Handling Oxolamine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemical compounds is paramount. This document provides essential, immediate safety and logistical information for the handling of Oxolamine, a cough suppressant that also exhibits anti-inflammatory properties.[1][2] Adherence to these guidelines is critical for minimizing exposure risks and ensuring a safe laboratory environment.

Personal Protective Equipment (PPE)

When handling this compound, particularly in its powder form, a comprehensive approach to personal protection is necessary to avoid contact and inhalation. The following personal protective equipment is recommended based on safety data sheets.

Summary of Recommended Personal Protective Equipment

OperationEye/Face ProtectionSkin ProtectionRespiratory Protection
Low-Volume Handling (e.g., weighing, preparing solutions in a fume hood)Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[3][4]Chemical-resistant gloves (e.g., nitrile) and a standard laboratory coat.[3][4]Generally not required if handled in a certified chemical fume hood.[5]
High-Volume Handling or Risk of Aerosolization/Dust Formation Tightly fitting safety goggles with side-shields.[3][4]Chemical-resistant gloves and fire/flame resistant and impervious clothing.[3][4]A full-face respirator is recommended if exposure limits are exceeded, irritation is experienced, or dust is formed.[3][4]
Emergency Spill Response Tightly fitting safety goggles with side-shields.[3][4]Chemical-resistant gloves and impervious, fire/flame resistant clothing.[3][4]A self-contained breathing apparatus should be worn.[6]

It is crucial to always handle this compound in a well-ventilated area, preferably within a laboratory fume hood to minimize inhalation exposure.[5]

Operational Plan: Step-by-Step Handling Procedures

A systematic workflow is essential for the safe handling of this compound in a laboratory setting. The following procedural steps are designed to minimize exposure and ensure the well-being of all personnel.

Experimental Workflow for Safe Handling of this compound

Procedural Workflow for Safe this compound Handling cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe 1. Don Appropriate PPE prep_setup 2. Prepare Well-Ventilated Workspace (Fume Hood) prep_ppe->prep_setup handle_weigh 3. Carefully Weigh this compound prep_setup->handle_weigh handle_dissolve 4. Prepare Solution handle_weigh->handle_dissolve handle_use 5. Perform Experimental Procedure handle_dissolve->handle_use cleanup_decontaminate 6. Decontaminate Work Surfaces handle_use->cleanup_decontaminate cleanup_dispose_waste 7. Dispose of Waste in Sealed Containers cleanup_decontaminate->cleanup_dispose_waste cleanup_doff_ppe 8. Doff PPE Correctly cleanup_dispose_waste->cleanup_doff_ppe

Caption: Procedural workflow for the safe handling of this compound.

Disposal Plan

Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.

General Disposal Guidelines:

  • Waste Collection: All waste materials, including unused this compound, contaminated gloves, and labware, should be collected in a suitable and closed container.[3][4]

  • Labeling: The waste container must be clearly labeled with the contents.

  • Regulations: Disposal must be conducted in accordance with all applicable federal, state, and local environmental regulations.[3][4] It is advisable to consult with your institution's environmental health and safety (EHS) department for specific guidance.[7]

  • Incineration: For many chemical compounds, incineration at an approved facility is a common disposal method.[7]

Specific Disposal Actions:

  • Unused Product: Collect and arrange for disposal in a sealed container.[3][4]

  • Contaminated PPE: Dispose of contaminated gloves and clothing in a sealed container after use.

  • Spills: In the event of a spill, avoid dust formation.[4] Absorb the spill with an inert material (e.g., vermiculite, sand) and place it into a suitable container for disposal. Ensure adequate ventilation and wear appropriate PPE during cleanup.[3][4] Do not let the chemical enter drains.[3][4]

By adhering to these safety and logistical protocols, researchers can confidently and safely work with this compound, ensuring both personal and environmental protection.

References

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.